Product packaging for 2-chloro-N-propylacetamide(Cat. No.:CAS No. 13916-39-7)

2-chloro-N-propylacetamide

Cat. No.: B077628
CAS No.: 13916-39-7
M. Wt: 135.59 g/mol
InChI Key: SHWUYQDIJUWTPM-UHFFFAOYSA-N
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Description

2-Chloro-N-propylacetamide (CAS: 13916-39-7) is a versatile chemical building block extensively used in scientific research and organic synthesis. With a molecular formula of C 5 H 10 ClNO and a molecular weight of 135.59 g/mol, this compound serves as a critical precursor for the development of functionalized molecules. Key Research Applications: Synthesis of N-Heterocyclic Carbene (NHC) Precursors: This compound is a fundamental reagent for constructing amide-functionalized azolium salts, which are key precursors to NHC ligands. These ligands form highly active palladium complexes used in cross-coupling reactions to create complex organic molecules . Pharmaceutical Intermediate: It acts as a crucial starting material in the design and synthesis of novel bioactive compounds. Research demonstrates its use in creating derivatives with significant antidepressant activity, functioning as potential monoamine oxidase-A (MAO-A) inhibitors . Building Block for Complex Amides: The reactive chloro and amide groups make it an ideal substrate for synthesizing more complex amide-functionalized structures, including those used in ligand-free copper-catalyzed reactions . Chemical Properties: CAS Number: 13916-39-7 MDL Number: MFCD01355490 Storage: For long-term stability, it is recommended to store this product in an inert atmosphere, in a freezer under -20°C . Safety Information: This product is classified with the signal word "Warning." It may be harmful if swallowed and can cause skin and eye irritation. Researchers should always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling . Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B077628 2-chloro-N-propylacetamide CAS No. 13916-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWUYQDIJUWTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278573
Record name 2-chloro-N-propylacetamide
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Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-39-7
Record name 13916-39-7
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Record name 2-chloro-N-propylacetamide
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Record name 2-chloro-N-propylacetamide
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Foundational & Exploratory

2-chloro-N-propylacetamide CAS number 13916-39-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-chloro-N-propylacetamide (CAS: 13916-39-7)

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and a representative synthesis protocol for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a chemical compound with the CAS number 13916-39-7. It is classified as an acetamide derivative. The compound's known physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO[1][2]
Molecular Weight 135.59 g/mol [1][2][3]
Physical State Solid, Crystalline[1][4]
Appearance Light brown[4]
Melting Point 80 - 84 °C (176 - 183.2 °F)[4]
Boiling Point No information available[3][4]
Solubility No information available[3]
Purity 98% (GC)[3]
SMILES string ClCC(=O)NCCC[1]
InChI 1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8)[1]
InChI key SHWUYQDIJUWTPM-UHFFFAOYSA-N[1]

Safety and Handling

This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood.

GHS Hazard Information:

PictogramSignal WordHazard StatementHazard Class
GHS07Warning H302: Harmful if swallowedAcute Toxicity 4 (Oral)

Precautionary Statements:

A comprehensive list of precautionary statements for handling this compound is provided below:

  • Prevention:

    • P264: Wash skin thoroughly after handling.[3]

    • P270: Do not eat, drink or smoke when using this product.[3]

  • Response:

    • P301+P312+P330: If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Synthesis Protocol

The following is a general experimental protocol for the synthesis of 2-chloro-N-alkyl/aryl acetamides, which can be adapted for this compound.[5] This synthesis involves the reaction of an amine with chloroacetyl chloride.

Materials:

  • n-Propylamine

  • Chloroacetyl chloride

  • A suitable solvent (e.g., a non-reactive organic solvent or an aqueous medium)

  • Ice-cold water

  • Ethanol (95%) for recrystallization

Procedure:

  • In a reaction vessel, dissolve n-propylamine in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred amine solution over a period of one hour. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and allow it to dry.

  • Recrystallize the crude this compound from 95% ethanol to obtain the purified product.[5]

Characterization:

The structure and purity of the synthesized compound can be confirmed using techniques such as Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point.[5]

Biological Activity

Derivatives of 2-chloro-N-alkyl/aryl acetamide have been investigated for their potential biological activities. Studies have shown that some of these compounds exhibit antimicrobial properties, including antibacterial and antifungal activity.[5] The presence of the chloro group appears to be important for the antimicrobial efficacy of certain acetamides.[6] Additionally, other N-substituted acetamide derivatives have been synthesized and explored for their potential as antidepressant agents.[7] However, specific biological activity and signaling pathway information for this compound (CAS 13916-39-7) is not extensively documented in the reviewed literature.

Visualizations

G cluster_synthesis Synthesis Workflow reagents n-Propylamine + Chloroacetyl Chloride reaction Reaction in Solvent (Stirring, Controlled Temperature) reagents->reaction 1. Addition workup Precipitation in Ice-Water reaction->workup 2. Quenching purification Filtration & Recrystallization workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_safety Safety Precautions Logic handling Handling this compound ppe Wear PPE (Gloves, Goggles, Lab Coat) handling->ppe Requires ventilation Use in Well-Ventilated Area (Fume Hood) handling->ventilation Requires ingestion Harmful if Swallowed (H302) handling->ingestion Potential Hazard disposal Dispose Properly (P501) handling->disposal After Use response Response: Call Poison Center (P301+P312+P330) ingestion->response If Occurs

Caption: Logical relationships of safety precautions for this compound.

References

Technical Guide: Physicochemical Properties and Biological Activities of 2-Chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-chloro-N-propylacetamide. The information is intended to support research and development efforts in medicinal chemistry, agrochemistry, and related scientific fields.

Core Physicochemical Data

This compound is a chemical compound with the molecular formula C₅H₁₀ClNO.[1][2][3] It is classified as a solid and is identified by the CAS Number 13916-39-7.[1][2][3] The molecular weight of the compound is 135.59 g/mol .[1][2]

Quantitative Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO[1][2][3]
Molecular Weight 135.59 g/mol [1][2]
CAS Number 13916-39-7[1][2][3]
Physical State Solid[2]
Boiling Point 105-106 °C (at 10.5 Torr)[4]
Density (Predicted) 1.056 ± 0.06 g/cm³[4]
Melting Point (Estimated) 80 - 84 °C[5]

Note: The melting point is an estimate based on the closely related compound 2-chloro-N-cyclopropylacetamide.

Solubility Profile

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted chloroacetamides.

Materials:

  • n-Propylamine

  • Chloroacetyl chloride

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Triethylamine (or other suitable base)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve n-propylamine (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of chloroacetamide compounds exhibits significant biological effects, notably as herbicides and potentially as inducers of ferroptosis.

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[7] This inhibition is a key mechanism of their herbicidal action.[7]

Proposed Mechanism of Action:

The primary target of chloroacetamide herbicides is the VLCFA elongase complex located in the endoplasmic reticulum.[7] Specifically, they are believed to inhibit the condensing enzyme (VLCFA synthase) of this complex.[7] This inhibition leads to a depletion of VLCFAs, which are essential components of cell membranes and play crucial roles in various cellular processes, including cell division and expansion.[7] The disruption of VLCFA synthesis ultimately results in the cessation of growth and death of susceptible plants.[7]

Herbicidal_Action This compound This compound VLCFA_Elongase_Complex VLCFA Elongase Complex This compound->VLCFA_Elongase_Complex Inhibits VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) VLCFA_Elongase_Complex->VLCFA_Synthase Plant_Growth_Inhibition Plant Growth Inhibition VLCFA_Elongase_Complex->Plant_Growth_Inhibition Leads to VLCFA_Synthesis VLCFA Synthesis VLCFA_Synthase->VLCFA_Synthesis Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity VLCFA_Synthesis->Cell_Membrane_Integrity Maintains Cell_Division_Expansion Cell Division & Expansion VLCFA_Synthesis->Cell_Division_Expansion Supports Cell_Membrane_Integrity->Plant_Growth_Inhibition Cell_Division_Expansion->Plant_Growth_Inhibition

Caption: Proposed mechanism of herbicidal action of this compound.

Induction of Ferroptosis

Recent studies have indicated that compounds containing a chloro-N-acetamide moiety can induce a form of regulated cell death known as ferroptosis.[1][8] This process is characterized by iron-dependent lipid peroxidation.

Proposed Mechanism of Action:

The chloro-N-acetamide group is a cysteine-reactive covalent ligand.[1][8] It can form covalent bonds with a wide range of proteins containing cysteine residues, including peroxiredoxins.[1][8] This broad reactivity can lead to the depletion of cellular antioxidants, such as glutathione, and the inactivation of enzymes involved in reducing lipid peroxides, like glutathione peroxidase 4 (GPX4).[1][8][9][10][11] The resulting increase in lipid peroxidation, in an iron-dependent manner, leads to membrane damage and ultimately, ferroptotic cell death.[1][8][9] This effect has been observed to be independent of the RNF4 E3 ligase.[1][8]

Ferroptosis_Induction cluster_cell Cellular Environment This compound This compound Cysteine_Proteins Cysteine-Containing Proteins (e.g., Peroxiredoxins) This compound->Cysteine_Proteins Covalently Binds GPX4 GPX4 This compound->GPX4 Inhibits Antioxidant_Depletion Antioxidant Depletion (e.g., Glutathione) Cysteine_Proteins->Antioxidant_Depletion Leads to Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Suppresses Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Antioxidant_Depletion->Lipid_Peroxidation Promotes Iron Iron Iron->Lipid_Peroxidation Dependent

References

2-chloro-N-propylacetamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-chloro-N-propylacetamide

This document provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular structure, formula, and relevant physicochemical data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Formula

This compound is a chemical compound classified as a substituted acetamide. It is characterized by a propyl group attached to the nitrogen atom of an acetamide that is substituted with a chlorine atom at the alpha-carbon position.

  • Molecular Formula: C₅H₁₀ClNO[1][2][3][4]

  • Molecular Weight: 135.59 g/mol [1][2][3]

  • CAS Number: 13916-39-7[1][2][3][4]

  • Canonical SMILES: CCCNCC(=O)Cl

  • InChI Key: SHWUYQDIJUWTPM-UHFFFAOYSA-N[2][5]

Physicochemical and Computational Data

The following table summarizes key quantitative data for this compound. This information is crucial for its application in experimental settings, including reaction planning and purification.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[1][2][3][4]
Molecular Weight 135.59 g/mol [1][2][3]
Physical Form Solid, Powder, or Liquid[2][4]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
LogP (octanol-water partition coefficient) 0.7514[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 3[1]

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of propylamine with chloroacetyl chloride. This is a standard method for forming N-substituted chloroacetamides.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Propylamine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve propylamine (1.0 equivalent) and a base (1.1 equivalents) in an anhydrous solvent.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological and Chemical Reactivity

Chloroacetamides are recognized for their biological activities, including use as herbicides and antimicrobial agents.[6][7][8] The presence of the chlorine atom on the alpha-carbon is often crucial for their biological efficacy.[9] The compound serves as a versatile building block in organic synthesis. For instance, the chlorine atom can be displaced by nucleophiles, as demonstrated in the reaction of this compound with a primary amine to form N-substituted 2-aminoacetamides.[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary reactants.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Propylamine Propylamine Reaction Acylation Reaction (Anhydrous Solvent, 0°C to RT) Propylamine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Target_Compound This compound Reaction->Target_Compound Yields Byproduct HCl (neutralized by base) Reaction->Byproduct

References

Biological Activity of N-Substituted Chloroacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-substituted chloroacetamides are a versatile class of compounds characterized by a reactive chloroacetamide moiety. This functional group acts as an electrophilic "warhead," enabling covalent interactions with biological macromolecules, particularly with cysteine residues in proteins.[1][2] This reactivity underpins a broad spectrum of biological activities, making these compounds valuable scaffolds in drug discovery and agrochemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-substituted chloroacetamides, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.

Synthesis

The principal method for synthesizing N-substituted chloroacetamides is the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[3][4] The reaction is typically performed in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.[3] The chemical reactivity of the resulting N-substituted chloroacetamides is largely defined by the ease with which the chlorine atom can be displaced by nucleophiles, a property that is fundamental to their biological mechanism of action.[3][5]

G cluster_workflow General Synthesis Workflow Reactants Amine (Aryl/Alkyl) + Chloroacetyl Chloride Reaction Chloroacetylation Reaction Reactants->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product N-Substituted Chloroacetamide Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

General workflow for the synthesis of N-substituted chloroacetamides.

Antimicrobial and Antifungal Activity

N-substituted chloroacetamides have demonstrated a wide range of antimicrobial activities. Studies show they are generally effective against Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with more moderate efficacy against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans.[6][7] The lipophilicity of the molecule, influenced by the nature of the N-substituent, plays a crucial role in its ability to penetrate the microbial cell membrane.[6][7]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), minimum fungicidal concentration (MFC), and half-maximal effective concentration (EC50) for representative N-substituted chloroacetamides.

Compound/Derivative ClassTarget OrganismActivity MetricValueReference
N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamidesBacillus cereus, S. aureus, E. coli, P. aeruginosaMIC10-230 µM[5]
(E)-2-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)-N-(2-ethyl-6-methylphenyl)acetamideCandida albicansEC50423.62 µM[5]
Cinnamic amidoesters (unsubstituted and para-substituted)Staphylococcus aureusMIC156.25-625 µg/mL[5]
Chloroacetamide Derivatives (Compounds 2, 3, 4)Candida speciesMIC25-50 µg/mL[8]
Chloroacetamide Derivatives (Compounds 2, 3, 4)DermatophytesMIC3.12-50 µg/mL[8]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusMIC16-256 µg/mL[9]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusMFC32-512 µg/mL[9]
Mechanism of Antifungal Action

While the exact mechanisms can vary, studies on the antifungal properties of 2-chloro-N-phenylacetamide (A1Cl) against Aspergillus flavus suggest a multi-pronged attack. The compound's likely mechanism involves binding to ergosterol on the fungal plasma membrane.[9] This interaction is thought to disrupt membrane integrity. Additionally, there is evidence for the inhibition of DNA synthesis through the potential inhibition of thymidylate synthase.[9]

G Proposed Antifungal Mechanism of Action cluster_mechanism Fungal Cell A1Cl 2-chloro-N-phenylacetamide (A1Cl) Ergosterol Ergosterol Binding (Plasma Membrane) A1Cl->Ergosterol TS Thymidylate Synthase (Potential Target) A1Cl->TS Membrane Membrane Disruption Ergosterol->Membrane DNA_Inhibit Inhibition of DNA Synthesis TS->DNA_Inhibit Fungicidal Fungicidal Effect Membrane->Fungicidal DNA_Inhibit->Fungicidal

Proposed antifungal mechanism for 2-chloro-N-phenylacetamide (A1Cl).

Anticancer Activity

The chloroacetamide moiety serves as a potent electrophilic warhead in the design of anticancer agents, particularly covalent inhibitors that form irreversible bonds with their protein targets.[2][10] This has led to the development of derivatives with significant activity against various cancer cell lines and even cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[10][11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several N-substituted chloroacetamide derivatives against different cancer cell lines.

CompoundTarget Cell LineActivity (IC50)Reference
N-(3, 5-diiodophenyl)-2, 2-dichloroacetamideA549 (Non-small cell lung cancer)2.84 µM[11]
Thiazole-based Chloroacetamide (Compound 6d)HePG-2, HCT-116, MCF-76.02 - 13.87 µM[5]
Thiazole-based Chloroacetamide (Compound 6o)HePG-2, HCT-116, MCF-76.02 - 13.87 µM[5]
Mechanism of Action and Signaling Pathway Inhibition

The anticancer effects of N-substituted chloroacetamides are often achieved by covalently targeting and inhibiting key proteins in cancer-related signaling pathways.

3.1. FGFR Pathway Inhibition Fibroblast Growth Factor Receptors (FGFRs) are critical in the progression of several cancers. The chloroacetamide derivative UPR1376 has been identified as an irreversible inhibitor of FGFR1.[12] By covalently binding to a cysteine residue in the P-loop of the receptor, UPR1376 blocks its phosphorylation and subsequent activation of downstream pro-survival pathways, including the MAPK and AKT/mTOR signaling cascades.[12] This leads to potent anti-proliferative effects in FGFR1-amplified cancer cells.[12]

G FGFR1 Signaling Pathway Inhibition UPR1376 UPR1376 (Chloroacetamide) FGFR1 FGFR1 UPR1376->FGFR1 Covalent Inhibition MAPK_path MAPK Pathway (RAS-RAF-MEK-ERK) FGFR1->MAPK_path AKT_path AKT/mTOR Pathway FGFR1->AKT_path Proliferation Cell Proliferation & Survival MAPK_path->Proliferation AKT_path->Proliferation

Inhibition of FGFR1 signaling by the chloroacetamide UPR1376.

3.2. Hippo-YAP Pathway Inhibition The Hippo pathway is a crucial regulator of cell growth, and its dysregulation is linked to cancer. The interaction between the transcriptional co-activator YAP1 and TEAD transcription factors is a key downstream step. Chloroacetamide-based fragments have been shown to covalently bind to a conserved cysteine within a hydrophobic pocket of TEAD.[13] This binding event disrupts the TEAD-YAP1 interaction, inhibiting the transcription of pro-growth genes.[13]

G Hippo-YAP Pathway Inhibition Chloroacetamide Chloroacetamide Fragment TEAD TEAD Palmitate Pocket (Conserved Cysteine) Chloroacetamide->TEAD Covalent Binding Complex TEAD-YAP1 Complex TEAD->Complex TEAD->Complex Interaction Blocked YAP1 YAP1 YAP1->Complex Transcription Gene Transcription (Cell Growth) Complex->Transcription

Disruption of the TEAD-YAP1 interaction by chloroacetamides.

Anti-inflammatory Activity

Certain N-substituted acetamide derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[14][15] Halogen substitutions on the aromatic ring of these compounds appear to be favorable for this activity.[14][16]

Mechanism of Action: NF-κB Pathway Inhibition

A proposed mechanism for the anti-inflammatory effects of related benzamides and nicotinamides involves the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB).[17] NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). By inhibiting NF-κB activation, these compounds can effectively suppress the production of TNF-α, leading to a potent anti-inflammatory effect.[17]

G NF-κB Signaling Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB TNFa TNF-α Gene Transcription NFkB->TNFa Inflammation Inflammatory Response TNFa->Inflammation Inhibitor Benzamide/ Nicotinamide Derivatives Inhibitor->NFkB Inhibition

Proposed anti-inflammatory mechanism via NF-κB inhibition.

Key Experimental Protocols

General Synthesis of N-Aryl-2-chloroacetamides

This protocol is adapted from methodologies described in the literature.[3][4]

  • Reactant Preparation: Dissolve the desired substituted aniline (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a base.

  • Chloroacetylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, filter the solid product. If no precipitate forms, perform a liquid-liquid extraction using an appropriate organic solvent.

  • Purification: Wash the collected solid or organic extract with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2-chloroacetamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the standard broth microdilution method for determining Minimum Inhibitory Concentration (MIC).[7]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the microbial strain to be tested (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of appropriate growth medium (e.g., Luria-Bertani broth for bacteria, Tryptic Soy Broth for yeast) to each well.

  • Compound Addition: Add 100 µL of the compound stock solution to the first well and perform twofold serial dilutions across the plate, resulting in a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, plate aliquots from the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar after further incubation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[10][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

N-substituted chloroacetamides represent a potent and adaptable class of biologically active molecules. Their utility stems from the reactive chloroacetamide moiety, which allows for covalent modification of key biological targets. This mechanism has been successfully leveraged to develop compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. The ability to irreversibly inhibit enzymes and disrupt protein-protein interactions in critical signaling pathways, such as the FGFR, Hippo-YAP, and NF-κB pathways, underscores their therapeutic potential. Future research will likely focus on refining the selectivity of these covalent inhibitors to minimize off-target effects and enhance their clinical applicability, further cementing the role of the N-substituted chloroacetamide scaffold in modern drug discovery.

References

Unraveling the Biological Activity of 2-chloro-N-propylacetamide: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2-chloro-N-propylacetamide is limited in publicly available literature. This document synthesizes information from studies on structurally related chloroacetamide-containing compounds to infer a probable mechanism of action. The chloroacetamide functional group is a key reactive moiety, and its biological effects are likely conserved across similar molecules.

Executive Summary

This compound is a member of the chloroacetamide class of compounds, characterized by a reactive chloroacetyl group. Evidence from related compounds suggests that the primary mechanism of action of this compound in biological systems is its function as a covalent modifier of cysteine residues in proteins. This irreversible interaction can lead to a variety of cellular outcomes, including the induction of specific cell death pathways like ferroptosis and potential antimicrobial activity through the inhibition of essential bacterial enzymes. This guide provides an in-depth look at this proposed mechanism, supported by data and protocols from analogous compounds, to serve as a resource for researchers investigating this and similar molecules.

Proposed Core Mechanism of Action: Covalent Cysteine Modification

The electrophilic nature of the α-carbon in the chloroacetamide moiety makes it susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. This results in the formation of a stable, covalent thioether bond and the release of a chloride ion.

This covalent modification can have several consequences for the target protein:

  • Inhibition of Enzymatic Activity: If the modified cysteine is in the active site of an enzyme, the covalent bond can irreversibly inhibit its function.

  • Disruption of Protein Structure and Function: Modification of cysteine residues outside the active site can still alter protein conformation, stability, or its ability to interact with other proteins.

  • Induction of Oxidative Stress: Covalent modification of key proteins in redox homeostasis pathways can lead to an imbalance in cellular reactive oxygen species (ROS).

Key Biological Outcomes

Based on studies of related chloroacetamide compounds, two significant biological outcomes of this mechanism are the induction of ferroptosis and antimicrobial activity.

Induction of Ferroptosis

Recent studies on chloro-N-acetamide-containing ligands, such as the E3 ligase ligand CCW16, have shown that these compounds can induce a form of regulated cell death called ferroptosis.[1] This process is characterized by iron-dependent lipid peroxidation. The proposed pathway is as follows:

  • Broad Cysteine Reactivity: The chloroacetamide moiety reacts with a wide range of cellular cysteine residues.[1]

  • Oxidative Stress: This widespread covalent modification can disrupt cellular redox balance, leading to an increase in lipid peroxidation.

  • HMOX1 Upregulation: A key marker of ferroptosis, heme oxygenase-1 (HMOX1), is upregulated in response to the chloroacetamide-induced stress.[1]

  • Cell Death: The accumulation of lipid peroxides ultimately leads to cell death.

It is important to note that this effect can be target-independent, meaning it may not rely on the specific inhibition of a single protein but rather on the broad reactivity of the chloroacetamide group.[1]

ferroptosis_pathway 2_chloro_N_propylacetamide This compound Covalent_Modification Covalent Modification of Protein Cysteine Residues 2_chloro_N_propylacetamide->Covalent_Modification Oxidative_Stress Oxidative Stress & Lipid Peroxidation Covalent_Modification->Oxidative_Stress HMOX1 Upregulation of Heme Oxygenase-1 (HMOX1) Oxidative_Stress->HMOX1 Ferroptosis Ferroptotic Cell Death Oxidative_Stress->Ferroptosis

Caption: Proposed ferroptosis induction pathway for this compound.

Antimicrobial Activity

Studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated their potential as antimicrobial agents, particularly against bacteria such as Klebsiella pneumoniae.[2] The presence of the chloro atom appears to be crucial for this biological activity.[2]

The proposed antimicrobial mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2]

  • Targeting PBPs: The chloroacetamide compound is hypothesized to bind to the active site of PBPs.

  • Covalent Inhibition: A cysteine residue in the PBP active site attacks the electrophilic carbon of the chloroacetamide, forming a covalent bond.

  • Cell Wall Synthesis Inhibition: This irreversible inhibition of PBPs disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[2]

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is available, the following tables are presented as templates based on data for analogous compounds.

Table 1: Hypothetical Cytotoxicity Data

Cell LineAssay TypeIC50 (µM)Time Point (h)Reference
HeLaCell Viability5.272Inspired by[1]
OCI-AML2Apoptosis Assay8.948Inspired by[1]
K. pneumoniaeMIC Assay3224Inspired by[2]

Table 2: Hypothetical Target Engagement Data

Protein TargetCysteine Residue% Modification at 10 µMMethodReference
RNF4Cys13865MS-based proteomicsInspired by[1]
PBP2aCys39882In vitro enzyme assayInspired by[2]

Experimental Protocols

The following are example protocols for key experiments to investigate the mechanism of action of this compound, based on methodologies used for similar compounds.

Protocol for Identifying Cellular Targets via Chemoproteomics

This protocol is adapted from the methodology used to identify targets of biotin-CCW16.[1]

  • Cell Lysate Preparation:

    • Culture and harvest HeLa cells.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Probe Incubation:

    • Incubate the whole-cell lysate with a biotinylated version of this compound (or a similar probe) at a specified concentration (e.g., 10 µM) for 1 hour at 4°C.

    • Include a control incubation with biotin alone.

  • Streptavidin Pulldown:

    • Add streptavidin-coated magnetic beads to the lysates and incubate for 2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by quantitative mass spectrometry (e.g., LC-MS/MS).

    • Identify and quantify proteins that are significantly enriched in the probe-treated sample compared to the control.

chemoproteomics_workflow Lysate Whole Cell Lysate Probe Incubate with Biotinylated Probe Lysate->Probe Pulldown Streptavidin Pulldown Probe->Pulldown Digestion On-Bead Digestion Pulldown->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Target Protein Identification MS->Identification

Caption: Workflow for identifying cellular targets of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on standard antimicrobial susceptibility testing methods.[2]

  • Bacterial Culture:

    • Prepare an overnight culture of the target bacterium (e.g., K. pneumoniae) in a suitable broth (e.g., Mueller-Hinton broth).

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related compounds act as covalent modifiers of cysteine residues in proteins. This fundamental mechanism can trigger diverse and potent biological responses, including the induction of ferroptosis in cancer cells and antimicrobial activity against pathogenic bacteria.

Future research should focus on:

  • Direct Target Identification: Utilizing chemoproteomic approaches to definitively identify the cellular targets of this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to minimize off-target effects.

This technical guide provides a foundational understanding of the likely mechanism of action of this compound, offering a valuable starting point for further investigation and development of this class of compounds.

References

In-depth Spectral Analysis of 2-chloro-N-propylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-chloro-N-propylacetamide, a molecule of interest in synthetic chemistry and drug discovery. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols utilized for these characterizations.

Chemical Structure and Properties

This compound is a halogenated amide with the following chemical structure:

Molecular Formula: C₅H₁₀ClNO[1]

Molecular Weight: 135.59 g/mol [1]

CAS Number: 13916-39-7[1]

SMILES: CCCN(C(C)=O)CCl

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Predicted ¹H NMR chemical shifts suggest a triplet at approximately 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂-CH₃), a triplet around 3.2 ppm (N-CH₂), and a singlet around 4.1 ppm (Cl-CH₂). The NH proton would likely appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available

Predicted ¹³C NMR chemical shifts are expected around 11 ppm (CH₃), 22 ppm (CH₂-CH₃), 42 ppm (N-CH₂), 43 ppm (Cl-CH₂), and 167 ppm (C=O).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Expected characteristic IR absorption bands include N-H stretching (~3300 cm⁻¹), C-H stretching (aliphatic, ~2960-2850 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), N-H bending (amide II, ~1550 cm⁻¹), and C-Cl stretching (~750-650 cm⁻¹).

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 135 and an [M+2]⁺ peak at m/z 137 with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for similar chloroacetamides often involve the loss of the chlorine atom and cleavage of the amide bond.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.7 mL. The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of this compound is analyzed using an FTIR spectrometer. A small amount of the solid is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer. The mass-to-charge ratios (m/z) and their relative intensities are recorded.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR and MS Sample->Solid_Sample NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound in an electron ionization mass spectrometer.

fragmentation_pathway M [C₅H₁₀ClNO]⁺˙ m/z = 135/137 F1 [C₅H₁₀NO]⁺ m/z = 100 M->F1 - Cl F2 [C₃H₇NCO]⁺˙ m/z = 85 M->F2 - C₂H₅ F3 [CH₂Cl]⁺ m/z = 49/51 M->F3 α-cleavage F5 [C₄H₈NO]⁺ m/z = 86 F1->F5 - CH₂ F4 [C₃H₇]⁺ m/z = 43 F2->F4 - NCO

Caption: Plausible MS fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 2-chloro-N-propylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-propylacetamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide offers insights into the expected solubility behavior of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents logical frameworks to guide researchers.

Core Concepts in Amide Solubility

The solubility of an amide like this compound is governed by its molecular structure and the properties of the solvent. Key factors include:

  • Polarity: The amide group (-CONH-) is polar and capable of forming hydrogen bonds. The presence of the chlorine atom also contributes to the molecule's polarity.

  • Hydrogen Bonding: As a secondary amide, this compound can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen).

  • Alkyl Chain: The N-propyl group is nonpolar. The overall solubility will be a balance between the polar amide and chloro groups and the nonpolar alkyl chain.

The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be more limited.

Qualitative Solubility of Analogous Compounds

In the absence of specific data for this compound, the solubility of structurally related compounds can provide valuable guidance.

Compound NameStructureQualitative Solubility in Organic Solvents
N-propylacetamide CH₃CONH(CH₂)₂CH₃Generally soluble in organic solvents.[1]
Chloroacetamide ClCH₂CONH₂Readily soluble in some organic solvents.[2]
N-acetyl-N-propylacetamide CH₃CON(COCH₃)(CH₂)₂CH₃Good solubility in polar solvents like ethanol and methanol; limited solubility in nonpolar solvents like hexane and toluene.[3]

Based on these analogs, it is reasonable to predict that this compound will be soluble in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and possibly some polar aprotic solvents like acetonitrile and dimethylformamide.

Experimental Protocol for Solubility Determination: The Polythermal Method

A robust method for determining the solubility of a compound in various solvents as a function of temperature is the polythermal method. This approach involves visually or instrumentally identifying the temperature at which a known concentration of the solute completely dissolves upon controlled heating.

Materials and Equipment:

  • This compound (solute)

  • A range of high-purity organic solvents

  • Analytical balance (±0.1 mg)

  • Glass vials with magnetic stir bars

  • Heating and stirring plate with precise temperature control and a calibrated temperature probe

  • Optional: A device for detecting clear/cloud points, such as a Crystal16 or similar parallel crystallizer, for higher throughput and accuracy.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a glass vial.

  • Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial.

  • Heating and Stirring: Place the vial on the heating and stirring plate. Begin stirring to ensure the suspension is homogeneous.

  • Controlled Heating: Heat the suspension at a slow, constant rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

  • Dissolution Point Determination: Observe the suspension closely. The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

  • Data Collection: Repeat this process for a range of concentrations in each solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of amides.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute add_solvent Add Solvent weigh_solute->add_solvent Precise amounts heat_stir Heat & Stir add_solvent->heat_stir observe Observe Dissolution heat_stir->observe Controlled rate record_temp Record Temperature observe->record_temp Clear point repeat_exp Repeat for different concentrations/solvents record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of This compound polarity Molecular Polarity (Amide, Chlorine) polarity->solubility h_bond Hydrogen Bonding (Donor & Acceptor) h_bond->solubility alkyl_chain Nonpolar Alkyl Group alkyl_chain->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond Hydrogen Bonding Capacity solvent_h_bond->solubility

Factors influencing amide solubility.

Potential Applications and Signaling Pathways

While specific biological activities of this compound are not well-documented, chloroacetamide moieties are known to be reactive electrophiles. They are often used as "warheads" in the design of covalent inhibitors that form irreversible bonds with nucleophilic residues (like cysteine) in enzyme active sites. This suggests that this compound could be a valuable building block in the development of targeted therapies. For instance, chloroacetamides have been investigated for their potential as antibacterial agents, possibly acting by inhibiting essential bacterial enzymes.[4]

Conclusion

This technical guide provides a foundational understanding of the likely solubility characteristics of this compound in organic solvents, based on the behavior of analogous compounds. For researchers and drug development professionals, it is imperative to perform experimental solubility studies to obtain precise quantitative data for specific solvent systems. The provided polythermal method offers a reliable protocol for such determinations. The logical frameworks and visualizations presented herein should serve as a useful starting point for formulating experimental plans and interpreting results.

References

Chloroacetamide Compounds: A Technical Guide on Their Discovery and Scientific Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetamide and its derivatives represent a versatile class of chemical compounds with a rich history of application across various scientific disciplines. Initially recognized for their utility as synthetic intermediates, their role has expanded significantly over the decades, establishing them as crucial components in agrochemicals, pharmaceuticals, and as covalent probes in chemical biology. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of chloroacetamide compounds. It details key synthetic methodologies, mechanisms of action, and presents quantitative data and experimental protocols to support researchers in their work. Visualizations of synthetic pathways and biological mechanisms are provided to facilitate a deeper understanding of their function.

Discovery and Early History

The first synthesis of chloroacetamide (2-chloroacetamide) is noted to have occurred in the early 20th century during broader investigations into acyl halides and their amide derivatives.[1] While a specific individual or year of discovery is not prominently documented in readily available literature, the foundational chemistry was established through the reaction of chloroacetyl chloride with ammonia.[1][2] Early synthetic procedures also involved the ammonolysis of chloroacetic acid esters, such as ethyl chloroacetate, with aqueous ammonia, a method that is still referenced in modern organic synthesis.[2][3][4]

These early methods, however, faced challenges with side reactions due to the reactivity of the chlorine atom, leading to the formation of by-products like ammonium chloride and amino acetic acid.[5] This necessitated additional purification steps to obtain pure chloroacetamide.[5] A significant improvement came with the use of anhydrous ammonia, which minimized the formation of these by-products and resulted in higher yields of a purer product.[5]

Initially, chloroacetamide was primarily utilized as a chemical intermediate in the synthesis of other compounds, including dyes and pharmaceuticals.[1][6] Its bifunctional nature, possessing both a reactive alkyl chloride and an amide group, made it a valuable building block in organic synthesis.[4]

Evolution into Agrochemicals: The Herbicide Revolution

A pivotal moment in the history of chloroacetamide compounds came in the mid-20th century with the concerted effort to discover new herbicides. In the early 1950s, a research program at Monsanto began screening various chemical compounds for herbicidal activity.[7] The primary goal was to find a compound effective against grass weeds.[7]

By 1953, several N-substituted derivatives of α-chloroacetamide were identified as potent pre-emergence herbicides against grasses.[7] This led to the development and commercialization of the first chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), sold under the trademark Randox, with its first commercial sale in 1956.[7] This marked a significant breakthrough in chemical weed control, particularly for major crops like corn and soybeans.[7]

The success of CDAA spurred further research into other N-substituted chloroacetamides, leading to the development of a major class of herbicides that includes well-known compounds like alachlor, acetochlor, and S-metolachlor.[7][8] These herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids in susceptible plants.[8][9]

Chloroacetamides in Modern Research and Drug Discovery

The inherent reactivity of the chloroacetamide group with nucleophilic residues in proteins, particularly cysteine, has made it a valuable "warhead" for designing covalent inhibitors in drug discovery and chemical biology.[10] This electrophilic moiety can form a stable covalent bond with its target, leading to potent and often prolonged inhibition.

Covalent Inhibitors of Protein-Protein Interactions

A notable application is in the disruption of protein-protein interactions. For instance, a chloroacetamide fragment library was screened to identify new scaffolds for the covalent inhibition of the TEAD-YAP1 interaction, a key node in the Hippo signaling pathway, which is often dysregulated in cancer.[10] These compounds bind to a palmitate pocket in TEAD proteins and form a covalent bond with a conserved cysteine residue.[10]

Antiviral and Antifungal Agents

The chloroacetamide motif has also been incorporated into antiviral drug candidates. Recently, a new class of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication, was developed using a chlorofluoroacetamide (CFA) warhead.[11] One such compound, YH-6, demonstrated potent antiviral activity by forming a covalent bond with the catalytic Cys145 of the protease.[11]

Furthermore, chloroacetamide derivatives have shown significant promise as antifungal agents.[12][13] Studies have demonstrated their effectiveness against various fungal pathogens, including Candida species, dermatophytes, and multi-resistant Fusarium strains.[12][13] The compound N-4-bromophenyl-2-chloroacetamide (4-BFCA), for example, has shown fungicidal action and the ability to damage fungal cell structures.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited research, highlighting the potency and properties of various chloroacetamide compounds.

Table 1: Antifungal Activity of Chloroacetamide Derivatives

Compound Fungal Species Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Compound 2 Candida species 25-50 [12]
Compound 2 Dermatophytes 3.12-50 [12]
Compound 3 Candida species 25-50 [12]
Compound 3 Dermatophytes 3.12-50 [12]
Compound 4 Candida species 25-50 [12]
Compound 4 Dermatophytes 3.12-50 [12]

| 4-BFCA | Fusarium strains | 12.5–50 |[13] |

Table 2: Properties of a Chloroacetamide-based GPX4 Inhibitor (Analog of RSL3)

Compound Property Value Reference
Compound 24 Plasma Stability (t½ in mouse plasma) > 5 hours [14]
RSL3 Analogs Half-life in human plasma > 4 hours (most analogs) [14]

| RSL3 Analogs | Half-life in mouse plasma | < 6 hours |[14] |

Table 3: Herbicidal Application Rates and Efficacy

Herbicide Crop Application Timing Effect on Late-Season Weed Control Yield Loss (if applied alone) Reference
S-metolachlor/Acetochlor Cotton Pre-emergence only Reduced up to 30% Up to 56% [8]
S-metolachlor/Acetochlor Cotton Late post-emergence only Reduced up to 53% Up to 27% [8]

| S-metolachlor/Acetochlor | Cotton | Multiple Applications | Maximized | Minimized |[8] |

Key Experimental Protocols

General Synthesis of Chloroacetamide from an Ester

This protocol is adapted from the historical methods of reacting an ester of chloroacetic acid with ammonia.[2][5]

Objective: To synthesize chloroacetamide via ammonolysis of ethyl chloroacetate.

Materials:

  • Ethyl chloroacetate (1.75 moles)

  • Chilled aqueous ammonia (sp. gr. 0.9)

  • Ice-salt bath

  • Round-bottomed flask with a mechanical stirrer

  • Filtration apparatus

  • Cold water

Procedure:

  • Place 215 g (1.75 moles) of ethyl chloroacetate into a round-bottomed flask equipped with a mechanical stirrer.

  • Surround the flask with an ice-salt bath to maintain a temperature between 0–5°C. Higher temperatures can lead to the formation of by-products.[2]

  • Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

  • Continue stirring the solution in the cold bath for approximately 15 minutes.

  • Add another 200 cc portion of aqueous ammonia and continue stirring for an additional 15 minutes.

  • Allow the mixture to stand for 30 minutes to complete the reaction.

  • Filter the resulting solid product with suction.

  • Wash the collected chloroacetamide crystals with two 25-cc portions of cold water to remove residual ammonium chloride.

  • Air-dry the final product. The expected yield is approximately 128–138 g.

Synthesis of N-Aryl Chloroacetamides

This protocol describes a general method for the N-acylation of anilines with chloroacetyl chloride.[15]

Objective: To synthesize N-aryl chloroacetamide derivatives.

Materials:

  • Substituted aniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a suitable reaction flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Add a saturated solution of sodium acetate to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl chloroacetamide.

Visualizations of Pathways and Workflows

Synthesis of Chloroacetamide

G cluster_reactants Reactants cluster_products Products R1 Ethyl Chloroacetate (ClCH₂CO₂CH₂CH₃) Process Ammonolysis (0-5°C) R1->Process R2 Ammonia (NH₃) R2->Process P1 Chloroacetamide (ClCH₂CONH₂) P2 Ethanol (CH₃CH₂OH) Process->P1 Process->P2

Caption: General synthesis of chloroacetamide via ammonolysis of ethyl chloroacetate.

Covalent Inhibition of TEAD-YAP1 Interaction

cluster_pathway Hippo Signaling Pathway Output YAP1 YAP1 (Co-activator) TEAD TEAD (Transcription Factor) YAP1->TEAD Binding Gene Target Gene Transcription TEAD->Gene Activation Inhibitor Chloroacetamide Inhibitor Inhibitor->TEAD Covalent Bonding (to Cys)

Caption: Covalent inhibition of the TEAD-YAP1 interaction by a chloroacetamide compound.

Experimental Workflow for Fragment Library Screening

Lib Chloroacetamide Fragment Library Screen Primary Screen (e.g., Biochemical Assay) Lib->Screen Hits Identify Initial Hits Screen->Hits Validation Validate Hits (Dose-Response) Hits->Validation Covalent Confirm Covalent Binding (e.g., Mass Spectrometry) Validation->Covalent SAR Structure-Activity Relationship (SAR) Studies Covalent->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for screening a chloroacetamide fragment library for covalent inhibitors.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-chloro-N-propylacetamide, a molecule of interest in the fields of agrochemistry and drug development. This document details the physicochemical properties, computational analysis, and known biological mechanisms of this compound and the broader class of chloroacetamides. It includes a detailed experimental protocol for its synthesis and characterization, summarizes key quantitative data in structured tables, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific context.

Introduction

This compound belongs to the chloroacetamide class of compounds, which are widely recognized for their biological activities, most notably as herbicides. The core mechanism of action for this class involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. The presence of the reactive chloroacetyl group makes these molecules potent electrophiles, capable of forming covalent bonds with nucleophilic residues in target enzymes, leading to irreversible inhibition. Understanding the specific theoretical and computational properties of this compound is crucial for elucidating its precise mode of action, potential for selective toxicity, and opportunities for the development of new agrochemicals or therapeutic agents.

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the molecular properties and reactivity of this compound. While specific experimental and extensive theoretical studies on this particular molecule are not widely published, data from computational property predictions and studies on analogous compounds allow for a robust theoretical profile.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally predicted properties of this compound and related compounds is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical and Computed Properties of this compound and Related Compounds

PropertyThis compound2-chloro-N-methyl-N-propylacetamide2-chloro-N-phenyl-N-propylacetamide
Molecular Formula C₅H₁₀ClNOC₆H₁₂ClNOC₁₁H₁₄ClNO
Molecular Weight ( g/mol ) 135.59149.62211.69
Topological Polar Surface Area (TPSA) (Ų) 29.120.31Not Available
LogP (octanol-water partition coefficient) 0.75141.09362.8
Hydrogen Bond Acceptors 111
Hydrogen Bond Donors 100
Rotatable Bonds 334

Data sourced from computational predictions by chemical databases.[1][2]

Conformational Analysis and Molecular Geometry

Due to the presence of rotatable bonds, this compound can exist in various conformations. The relative stability of these conformers is determined by steric and electronic effects. The amide bond typically adopts a planar or near-planar geometry. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable conformations and to calculate key geometrical parameters.

While a specific DFT study for this compound is not available in the reviewed literature, studies on similar molecules like 2-chloro-N-phenylacetamide provide expected values for bond lengths and angles around the chloroacetamide core. For instance, in 2-chloro-N-phenylacetamide, the C=O and N-H bonds are typically found to be in an anti conformation.[3]

A logical workflow for performing such a computational analysis is outlined below.

G Computational Analysis Workflow A Initial Molecular Structure Generation B Conformational Search A->B C Geometry Optimization (e.g., DFT B3LYP/6-31G*) B->C D Vibrational Frequency Calculation C->D E Analysis of Results D->E F Thermodynamic Properties E->F G Molecular Orbitals (HOMO/LUMO) E->G H Spectra Simulation (IR/Raman) E->H Mechanism of Chloroacetamide Herbicidal Activity cluster_0 Cellular Environment A Chloroacetamide (e.g., this compound) B VLCFA Elongase Complex A->B Covalent Binding C Covalent Adduct Formation (Enzyme Inactivation) B->C D Inhibition of VLCFA Synthesis C->D E Disruption of Cell Membrane and Cuticle Formation D->E F Growth Inhibition and Cell Death E->F Synthesis Workflow Start Reactants: Propylamine Chloroacetyl Chloride Base Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add Chloroacetyl Chloride Dropwise Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Reaction Work-up (Washing & Drying) Step4->Step5 Step6 Purification (Recrystallization or Chromatography) Step5->Step6 End Pure this compound Step6->End

References

Methodological & Application

Application Note and Protocol: N-Alkylation of Amines using 2-Chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 2-chloro-N-propylacetamide. N-alkylated acetamides are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] This protocol outlines a general and efficient method for the synthesis of these compounds, which can serve as key intermediates in drug discovery and development. The procedure involves the nucleophilic substitution of the chlorine atom in this compound by an amine.[4]

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of complex molecules with diverse biological activities.[5] The acetamide functional group, in particular, is a common feature in many pharmaceuticals, including anti-inflammatory and anticancer agents.[1][6] The use of haloacetamide reagents, such as this compound, provides a direct and reliable method for the introduction of an N-substituted acetamide moiety onto a substrate.

The reactivity of N-aryl 2-chloroacetamides is characterized by the facile displacement of the chlorine atom by various nucleophiles, including amines.[4] This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride generated during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF).[7] This application note provides a representative protocol for the N-alkylation of a model amine with this compound.

Experimental Protocol

This protocol describes the N-alkylation of a generic primary or secondary amine using this compound.

Materials:

  • Amine (primary or secondary)

  • This compound (CAS: 13916-39-7)[8][9]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

  • Stir the reaction mixture at reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of morpholine with this compound as a representative example.

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Amount UsedYield (%)Purity (%)
Morpholine87.1210.00.87 g--
This compound135.59[8]11.01.49 g--
Potassium Carbonate138.2115.02.07 g--
Product: 2-(morpholino)-N-propylacetamide 200.27 -1.70 g 85 >98

Visualizations

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Amine, this compound, and K2CO3 in Acetone B Heat to Reflux (4-8 h) A->B C Cool and Filter B->C D Concentrate Filtrate C->D E Dissolve in EtOAc D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Silica Gel Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for N-alkylation using this compound.

General Reaction Scheme:

G R1R2NH R1R2NH (Amine) plus1 + ClAc ClCH2C(O)NH(CH2)2CH3 base Base (e.g., K2CO3) product R1R2NCH2C(O)NH(CH2)2CH3 ClAc->product Δ solvent Solvent (e.g., Acetone) plus2 + salt Base·HCl

Caption: General N-alkylation reaction scheme.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thiazole and oxazole derivatives, important heterocyclic scaffolds in medicinal chemistry, using 2-chloro-N-propylacetamide as a key starting material. The methodologies are based on established synthetic routes, including the Hantzsch thiazole synthesis.

Introduction

This compound is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds. The presence of a reactive α-chloro group and an amide functionality allows for cyclocondensation reactions with various nucleophiles to form five-membered heterocycles. Thiazoles and oxazoles are prominent among these, as they form the core structure of many pharmacologically active compounds. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, oxazole scaffolds are present in numerous natural products and synthetic drugs with a wide range of therapeutic applications.

This document outlines the synthesis of 2-(propylamino)thiazol-4(5H)-one and 2-(propylamino)oxazol-4(5H)-one from this compound, providing detailed experimental procedures, expected outcomes, and visualizations of the reaction pathways and experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of heterocyclic compounds from this compound. The yields are based on typical outcomes for similar reactions.[1]

Product NameStarting MaterialsReaction TypeSolventReaction Time (hours)Typical Yield (%)Physical State
2-(Propylamino)thiazol-4(5H)-oneThis compound, ThioureaHantzsch Thiazole SynthesisEthanol4 - 665 - 80Solid
2-(Propylamino)oxazol-4(5H)-oneThis compound, UreaOxazole SynthesisEthanol6 - 850 - 65Solid

Experimental Protocols

Protocol 1: Synthesis of 2-(Propylamino)thiazol-4(5H)-one

This protocol details the synthesis of a thiazole derivative via the Hantzsch thiazole synthesis.

Materials:

  • This compound (1.36 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (95%), 50 mL

  • Sodium bicarbonate solution (5% aqueous)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol) and thiourea (10 mmol).

  • Add 50 mL of 95% ethanol to the flask.

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(propylamino)thiazol-4(5H)-one.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-(Propylamino)oxazol-4(5H)-one

This protocol describes the synthesis of an oxazole derivative.

Materials:

  • This compound (1.36 g, 10 mmol)

  • Urea (0.60 g, 10 mmol)

  • Ethanol (95%), 50 mL

  • Triethylamine (1.4 mL, 10 mmol)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and urea (10 mmol) in 50 mL of 95% ethanol.

  • Add triethylamine (10 mmol) to the mixture to act as a base.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux and maintain it for 6-8 hours with continuous stirring. Monitor the reaction by TLC.

  • Upon completion, cool the flask to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Dry the resulting solid, 2-(propylamino)oxazol-4(5H)-one, under vacuum.

  • Characterize the purified product by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and MS).

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_of_Thiazole_Derivative start_materials This compound + Thiourea intermediate Intermediate start_materials->intermediate Cyclocondensation product 2-(Propylamino)thiazol-4(5H)-one intermediate->product Dehydration reagents Ethanol, Reflux

Caption: Reaction scheme for the synthesis of a thiazole derivative.

Synthesis_of_Oxazole_Derivative start_materials This compound + Urea intermediate Intermediate start_materials->intermediate Cyclization product 2-(Propylamino)oxazol-4(5H)-one intermediate->product Dehydrochlorination reagents Ethanol, Et3N, Reflux

Caption: Reaction scheme for the synthesis of an oxazole derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Mix Reactants and Solvent reaction Heat to Reflux (4-8 hours) prep->reaction monitoring Monitor by TLC reaction->monitoring cooling Cool to Room Temperature monitoring->cooling neutralization Neutralize (if necessary) cooling->neutralization filtration Filter Precipitate neutralization->filtration purify Recrystallization or Column Chromatography filtration->purify characterize Spectroscopic Analysis (FT-IR, NMR, MS) purify->characterize

References

Application of 2-Chloro-N-propylacetamide Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Chloro-N-substituted acetamides are versatile intermediates in organic synthesis, playing a crucial role as building blocks for a variety of pharmaceutical ingredients. Their reactivity, stemming from the presence of a reactive chloroacetyl group, allows for the facile introduction of this moiety into various molecular scaffolds. This application note will focus on the use of a prominent derivative, 2-chloro-N-(2,6-dimethylphenyl)acetamide, in the synthesis of the widely used local anesthetic, lidocaine. Furthermore, the synthetic routes of other local anesthetics, bupivacaine and ropivacaine, will be briefly discussed to provide a comparative context.

Synthesis of Lidocaine using 2-Chloro-N-(2,6-dimethylphenyl)acetamide

The synthesis of lidocaine is a classic example of the application of a 2-chloro-N-substituted acetamide intermediate. The overall process is a two-step synthesis. The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. The subsequent step is a nucleophilic substitution reaction where the chloro group of the intermediate is displaced by diethylamine to yield lidocaine.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This procedure outlines the synthesis of the chloroacetamide intermediate from 2,6-dimethylaniline and chloroacetyl chloride.[1][2]

Materials:

  • 2,6-dimethylaniline (2,6-xylidine)

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline (0.05 mol) in glacial acetic acid (45 ml).[1]

  • Cool the solution to 10°C in an ice bath.[1]

  • Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution while maintaining continuous stirring. The reaction should be performed in a fume hood as chloroacetyl chloride is corrosive and a lachrymator.[1][2]

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.[1]

  • Prepare a solution of sodium acetate (15 g) in water (75 ml) and add it to the reaction mixture.[1]

  • A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.

  • Isolate the product by vacuum filtration and wash it with cold water.[3][4]

  • Press the product as dry as possible.[4]

Step 2: Synthesis of Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)

This protocol describes the conversion of the chloroacetamide intermediate to lidocaine.[1]

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • Toluene

  • Diethylamine

  • 3M Hydrochloric acid

  • 30% Potassium hydroxide solution

  • Pentane

  • Anhydrous sodium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in toluene (150 ml).[1]

  • Add diethylamine (0.09 mol) to the suspension.[1]

  • Reflux the reaction mixture for 90 minutes to 4 hours.[1][4]

  • Cool the reaction mixture to room temperature. Precipitated diethylammonium chloride will be observed.

  • Filter off the diethylammonium chloride precipitate.[1]

  • Transfer the filtrate to a separatory funnel and wash the organic layer three times with 30 ml portions of water.[1]

  • Extract the organic layer with two 20 ml portions of 3M HCl.[4]

  • Combine the acidic aqueous extracts and cool the solution in an ice bath.

  • Make the aqueous layer strongly basic by adding 30% KOH solution.[5]

  • Extract the basic aqueous layer with two 10 ml portions of pentane.[5]

  • Wash the combined pentane layers with six 10 ml portions of water to remove any unreacted diethylamine.[5]

  • Dry the pentane layer over anhydrous sodium carbonate.[5]

  • Evaporate the solvent to obtain lidocaine free base.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of lidocaine, including reactant quantities and reported yields.

StepReactant 1Moles (mol)Reactant 2Moles (mol)ProductReported Yield (%)Reference
12,6-dimethylaniline0.05Chloroacetyl chloride0.062-chloro-N-(2,6-dimethylphenyl)acetamide40[3]
22-chloro-N-(2,6-dimethylphenyl)acetamide0.03Diethylamine0.09Lidocaine40[3]

Experimental Workflow

Lidocaine_Synthesis cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Lidocaine A 2,6-Dimethylaniline C Acylation Reaction (Glacial Acetic Acid, 10°C) A->C B Chloroacetyl Chloride B->C D 2-Chloro-N-(2,6-dimethylphenyl)acetamide C->D Precipitation with Sodium Acetate E 2-Chloro-N-(2,6-dimethylphenyl)acetamide G Nucleophilic Substitution (Toluene, Reflux) E->G F Diethylamine F->G H Lidocaine G->H Workup and Purification

Synthetic pathway for Lidocaine.

Synthesis of Other Local Anesthetics: Bupivacaine and Ropivacaine

While 2-chloro-N-substituted acetamides are central to lidocaine synthesis, the synthetic routes for other local anesthetics like bupivacaine and ropivacaine start from different precursors.

Bupivacaine Synthesis: The synthesis of bupivacaine typically begins with 2-piperidinecarboxylic acid. The process involves N-alkylation with a butyl group and subsequent amidation with 2,6-dimethylaniline.[6] One method involves protecting the secondary amine of piperidine-2-carboxylic acid, followed by condensation with 2,6-dimethylaniline, deprotection, and finally N-alkylation with a butyl halide.

Ropivacaine Synthesis: Similarly, the synthesis of ropivacaine, the (S)-enantiomer, also commences from (S)-pipecoline-2-carboxylic acid (L-pipecolic acid).[7] The synthesis involves the amidation of the carboxylic acid with 2,6-dimethylaniline, followed by N-alkylation with 1-bromopropane.[8]

The following diagram illustrates the generalized synthetic relationship.

Local_Anesthetics_Synthesis cluster_Lidocaine Lidocaine Synthesis cluster_Bupivacaine_Ropivacaine Bupivacaine & Ropivacaine Synthesis L1 2,6-Dimethylaniline L3 2-Chloro-N-(2,6-dimethylphenyl)acetamide L1->L3 L2 Chloroacetyl Chloride L2->L3 L4 Lidocaine L3->L4 BR1 Piperidine-2-carboxylic Acid (or enantiomer) BR2 Amidation with 2,6-Dimethylaniline BR1->BR2 BR3 N-Alkylation (Butyl/Propyl Halide) BR2->BR3 BR4 Bupivacaine / Ropivacaine BR3->BR4

Comparison of synthetic starting materials.

2-Chloro-N-substituted acetamides, particularly 2-chloro-N-(2,6-dimethylphenyl)acetamide, are pivotal intermediates in the synthesis of the local anesthetic lidocaine. The straightforward and well-documented synthetic protocols make this a valuable process for researchers and drug development professionals. In contrast, other important local anesthetics like bupivacaine and ropivacaine are synthesized from different starting materials, highlighting the diverse synthetic strategies employed in the pharmaceutical industry to access structurally related active pharmaceutical ingredients.

References

Application Note and Protocol for the Synthesis of 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-chloro-N-propylacetamide, a valuable intermediate in organic synthesis and drug discovery. The described method involves the acylation of n-propylamine with chloroacetyl chloride. This application note includes a comprehensive list of materials, a step-by-step procedure, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound serves as a key building block in the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. The presence of the reactive chloro-acetyl group allows for further functionalization, making it a versatile intermediate. The following protocol details a reliable method for its preparation on a laboratory scale.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for the reactants and the product is provided below. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Safety Hazards
n-Propylamine C₃H₉N59.1148-830.719Flammable, Corrosive, Toxic[1]
Chloroacetyl Chloride C₂H₂Cl₂O112.94105-106-221.42Corrosive, Lachrymator[2][3][4]
This compound C₅H₁₀ClNO135.59-solid-Acute Toxicity (Oral)[5]
Triethylamine C₆H₁₅N101.1989-90-1150.726Flammable, Corrosive
Dichloromethane CH₂Cl₂84.9339.6-96.71.33Carcinogen, Irritant

Experimental Protocol

This protocol describes the synthesis of this compound via the reaction of n-propylamine with chloroacetyl chloride in the presence of triethylamine as a base to neutralize the hydrochloric acid byproduct.

Materials:

  • n-Propylamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Characterization Data

The following table summarizes typical characterization data for this compound.

Data TypeDescription
Appearance White to off-white solid.[5]
Yield Typically >80% (based on similar reactions).
Purity >95% after purification.[6]
¹H NMR Spectral data available.[7]
¹³C NMR Spectral data available.[7]
IR Spectrum Spectral data available.[7]
Mass Spectrum Spectral data available.[7]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants n-Propylamine + Triethylamine in DCM cooling Cool to 0 °C reactants->cooling addition Dropwise addition of Chloroacetyl Chloride in DCM cooling->addition stirring Stir at RT for 2-4h addition->stirring quench Quench with Water stirring->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry with MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation purify Recrystallization / Chromatography evaporation->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products n_propylamine n-Propylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate n_propylamine->tetrahedral_intermediate Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride (Electrophile) chloroacetyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Chloride Elimination byproduct Triethylammonium Chloride tetrahedral_intermediate->byproduct

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

2-chloro-N-propylacetamide safety precautions and handling procedures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-chloro-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling procedures, and a general experimental protocol for the use of this compound in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of experimental work.

Safety Precautions and Handling Procedures

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following safety protocols is mandatory.

Hazard Identification

This compound is classified as harmful if swallowed.[1][2]

  • GHS Classification: Acute toxicity, Oral (Category 4).[1]

  • Signal Word: Warning.[1][2]

  • Hazard Statement: H302: Harmful if swallowed.[1][2]

Symptoms related to exposure may include skin inflammation (itching, scaling, reddening), eye redness and pain, and irritation of the respiratory system.[1] Overexposure can lead to serious illness.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.[3][4] Eyewash stations should be readily accessible.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[3] A lab coat or chemical-resistant coverall should be worn to protect the body.[3][6] Ensure shoes fully cover the feet.[3]

  • Respiratory Protection: All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[3][9]

First Aid Measures

In case of exposure, immediate action is critical.

  • If Swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison center or doctor immediately.[1]

  • If on Skin: Immediately remove contaminated clothing and flush the skin with running water for at least 15 minutes.[1] Seek medical attention if irritation occurs.[10]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Minimize dust generation and accumulation.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The recommended storage temperature is between 2-8°C.[11][12]

Accidental Release and Disposal
  • Spills: In case of a spill, wear appropriate PPE and ensure adequate ventilation.[7] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][7] Avoid generating dust.[13] Clean the spill area with soap and water.[14]

  • Disposal: Dispose of waste, including contaminated containers, through an approved waste disposal plant.[1] Do not allow the product to enter drains or the environment.[7][8] All waste should be treated as hazardous.[14]

Quantitative Data

The following table summarizes the key physical and safety data for this compound.

ParameterValueReference
CAS Number 13916-39-7[1][2][15]
Molecular Formula C₅H₁₀ClNO[2][15]
Molecular Weight 135.59 g/mol [2][15]
Physical State Solid[2][5][11]
Appearance Light brown, Crystalline[5]
Melting Point 80 - 84 °C[5]
Boiling Point 105 - 106 °C at 10.5 Torr[11]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Class Acute Toxicity 4 (Oral)[2]
Storage Temperature 2 - 8°C[11][12]

Experimental Protocols

While specific experimental applications for this compound were not detailed in the provided safety literature, a general protocol for its safe handling during a typical laboratory procedure is outlined below. The primary function of the chloroacetamide group is often related to its reactivity, making it useful in synthesis.[14][16]

General Protocol for Handling this compound
  • Preparation and Precaution:

    • Before starting, review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don the required PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid this compound inside a chemical fume hood to prevent inhalation of dust.

    • Use a spatula to carefully transfer the desired amount from the storage container to a tared weigh boat or reaction vessel.

    • Close the storage container tightly immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent to the solid slowly in the reaction vessel within the fume hood.

    • Assemble the reaction apparatus securely.

    • Throughout the experiment, maintain ventilation and wear appropriate PPE.

  • Post-Reaction Workup and Cleanup:

    • Quench the reaction and perform extractions within the fume hood.

    • All glassware that came into contact with this compound should be decontaminated. Rinse with an appropriate solvent and then wash with soap and water.

    • Collect all waste, including unused material, contaminated solvents, and disposable labware (e.g., gloves, weigh boats), in a clearly labeled hazardous waste container.[14]

  • Final Steps:

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

G Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Don PPE - Prepare Fume Hood weigh 2. Weighing & Dispensing - Inside Fume Hood - Minimize Dust prep->weigh reaction 3. Reaction - Add Reagents Slowly - Maintain Ventilation weigh->reaction cleanup 4. Cleanup - Decontaminate Glassware - Segregate Waste reaction->cleanup disposal 5. Disposal - Use Labeled Hazardous  Waste Container cleanup->disposal end End of Procedure - Remove PPE - Wash Hands disposal->end

Caption: A workflow for the safe handling of this compound.

G Safety & Emergency Response Logic substance This compound (Hazardous Solid) ingestion Ingestion Hazard (H302: Harmful) substance->ingestion skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact inhalation Inhalation of Dust substance->inhalation first_aid_ingest First Aid: Rinse Mouth, Call Poison Center ingestion->first_aid_ingest Response first_aid_skin First Aid: Flush with Water (15 min) skin_contact->first_aid_skin Response first_aid_eye First Aid: Flush with Water (15 min) eye_contact->first_aid_eye Response first_aid_inhale First Aid: Move to Fresh Air inhalation->first_aid_inhale Response ppe Wear Full PPE (Gloves, Goggles, Lab Coat) ppe->substance Mitigates fume_hood Use Chemical Fume Hood fume_hood->substance Mitigates

Caption: Key safety considerations and emergency responses.

References

Material Safety Data Sheet (MSDS) for 2-chloro-N-propylacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, potential applications, and experimental protocols related to 2-chloro-N-propylacetamide. The information is intended to guide researchers in its safe handling and use as a versatile building block in the synthesis of potentially bioactive compounds.

Safety and Hazard Information

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The following table summarizes its key safety and physical properties.

PropertyValueReference
CAS Number 13916-39-7[1][2]
Molecular Formula C₅H₁₀ClNO[1][2]
Molecular Weight 135.59 g/mol [1][2]
Appearance Solid[1]
Hazard Class Acute Toxicity 4, Oral[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed[1][2]
Pictogram GHS07[1][2]

Handling and Storage:

  • Wear personal protective equipment, including gloves, lab coat, and safety glasses.

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust.

  • Store in a tightly closed container in a cool, dry place.

Applications in Drug Discovery and Development

This compound belongs to the class of N-substituted chloroacetamides, which are recognized as valuable precursors for a wide range of biologically active molecules.[3] The reactivity of the chlorine atom allows for its displacement by various nucleophiles, making it a key component in the synthesis of diverse heterocyclic compounds and other derivatives.[4]

Potential Therapeutic Areas:

  • Antimicrobial Agents: N-substituted chloroacetamides have demonstrated antibacterial and antifungal properties.[1] The chloroacetamide moiety can be incorporated into larger molecules to enhance their antimicrobial potency.[5]

  • Antidepressant Agents: This class of compounds has been used as a starting material for the synthesis of molecules with potential antidepressant activity, such as derivatives of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides.[6]

  • Herbicides and Antifungal Agents: While not a direct therapeutic application in humans, the herbicidal and antifungal activities of chloroacetamides suggest their interaction with fundamental biological pathways that could be explored for drug development.[1][5]

The general workflow for utilizing this compound as a synthetic precursor in drug discovery is outlined below.

G A This compound B Nucleophilic Substitution A->B C Diverse Bioactive Compound Library B->C D Biological Screening (e.g., antimicrobial, CNS) C->D E Lead Optimization D->E Hit-to-Lead

Synthetic workflow for drug discovery using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives from this compound. These should be adapted and optimized for specific target molecules.

General Protocol for Nucleophilic Substitution

This protocol describes the reaction of this compound with a generic nucleophile (e.g., an amine, thiol, or alcohol) to form a new derivative.

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline, benzyl mercaptan)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, ethanol)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the nucleophile (1.0 equivalent) and a suitable base (1.1 - 2.0 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction may require heating to reflux to proceed to completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate (inorganic salts) forms, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

Synthesis of N-Aryl/Alkyl-Substituted Thioacetamides

This protocol is a specific example of nucleophilic substitution using a thiol.

Materials:

  • This compound

  • Aryl or alkyl thiol (e.g., thiophenol)

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add the aryl or alkyl thiol (1.0 equivalent) and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography.

Potential Mechanism of Action

The biological activity of chloroacetamides is often attributed to their ability to act as alkylating agents. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by biological macromolecules such as proteins and enzymes.

A potential generalized mechanism of action involves the inhibition of key enzymes through covalent modification. For instance, in herbicides, chloroacetamides are known to inhibit fatty acid elongases.[7] A similar mechanism could be hypothesized for their antimicrobial or other pharmacological effects, where the chloroacetamide moiety irreversibly binds to and inactivates essential enzymes in the target organism.

G cluster_compound Compound cluster_target Biological Target cluster_interaction Interaction cluster_outcome Biological Outcome A This compound B Enzyme with Nucleophilic Residue (e.g., Cys, His) A->B Alkylation C Covalent Adduct Formation B->C Nucleophilic Attack D Enzyme Inactivation C->D E Disruption of Cellular Pathway D->E F Pharmacological Effect (e.g., Antimicrobial) E->F

Generalized mechanism of action for this compound.

It is crucial to note that this represents a generalized and hypothetical mechanism. The specific molecular targets and signaling pathways involved in any pharmacological effect of derivatives of this compound would require detailed experimental investigation.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening chloroacetamide derivatives for their antimicrobial and antifungal properties. The protocols detailed below are based on established standards to ensure reproducibility and accuracy.

Introduction

Chloroacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal effects. Their potential mechanisms of action, such as the inhibition of very-long-chain fatty acid (VLCFA) synthesis and targeting of essential enzymes like DNA gyrase, make them attractive candidates for the development of new therapeutic agents. This document outlines the key assays for evaluating the efficacy of these derivatives against various microbial pathogens.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the reported minimum inhibitory concentrations (MIC) of various chloroacetamide derivatives against a range of fungal and bacterial species. This data provides a baseline for understanding the potential efficacy and spectrum of activity of this class of compounds.

Table 1: Antifungal Activity of Chloroacetamide Derivatives (MIC in µg/mL)

Compound/DerivativeCandida speciesDermatophytesAspergillus nigerFusarium speciesReference
Compounds 2, 3, and 425-503.12-50--[1]
2-chloro-N-phenylacetamide128-256-32-256-[2]
N-(4-bromophenyl)-2-chloroacetamide (4-BFCA)6.25-506.25-50-12.5-50[3]
2-chloro-N-phenylacetamide (A1Cl)--16-256 (vs. A. flavus)-[4][5]

Table 2: Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamides

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
N-(4-chlorophenyl) chloroacetamide4-ClEffectiveLess Effective[6]
N-(4-fluorophenyl) chloroacetamide4-FEffectiveLess Effective[6]
N-(3-bromophenyl) chloroacetamide3-BrEffectiveLess Effective[6]

Experimental Protocols

Detailed methodologies for key antimicrobial and antifungal screening assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of chloroacetamide derivatives against fungal isolates.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Chloroacetamide derivatives (stock solutions prepared in a suitable solvent like DMSO)

  • Fungal inoculum (adjusted to the appropriate concentration)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare serial twofold dilutions of the chloroacetamide derivatives in RPMI-1640 medium in the 96-well plates. The final concentration range should be appropriate to determine the MIC.

  • Inoculum Preparation:

    • Yeasts (CLSI M27-A3): Culture the yeast on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[9][10][11] This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi (CLSI M38-A2): Grow the fungus on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a specific optical density using a spectrophotometer (e.g., 70% transmittance at 530 nm).[7] The final inoculum concentration should be between 1 x 10^3 and 3 x 10^3 CFU/mL.[7]

  • Inoculation and Incubation:

    • Inoculate each well containing the antifungal dilutions with the prepared fungal suspension.

    • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

    • Incubate the plates at 28-30°C.[7] Incubation times vary depending on the organism (e.g., 24-48 hours for Candida, 5-7 days for dermatophytes).[8][12]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[8]

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol is a standardized method for determining the susceptibility of bacteria to antimicrobial agents.[6][13][14][15]

Objective: To qualitatively assess the susceptibility of bacterial isolates to chloroacetamide derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Chloroacetamide derivatives

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6][15]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate to obtain confluent growth. This is often referred to as creating a "lawn" of bacteria.[14]

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the chloroacetamide derivative.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[16] Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[14][16]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 1°C for 18 ± 2 hours.[6]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

    • The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the tested compound, based on standardized charts (note: for novel compounds, these charts will need to be established).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Data Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Chloroacetamide Derivatives antifungal Antifungal Assays (e.g., Broth Microdilution) synthesis->antifungal Test Compounds antibacterial Antibacterial Assays (e.g., Disk Diffusion) synthesis->antibacterial Test Compounds mic_determination MIC Determination antifungal->mic_determination zone_inhibition Zone of Inhibition Measurement antibacterial->zone_inhibition moa Elucidation of Mechanism (e.g., Enzyme Assays, 'Omics') mic_determination->moa Active Compounds zone_inhibition->moa Active Compounds

Caption: General workflow for the synthesis and antimicrobial evaluation of chloroacetamide derivatives.

Proposed Antifungal Mechanism: Inhibition of VLCFA Synthesis

The inhibition of very-long-chain fatty acid (VLCFA) elongases is a proposed mechanism of action for chloroacetamide derivatives in fungi.[17][18][19][20] This pathway is crucial for the synthesis of complex lipids and the maintenance of cell membrane integrity.

vlcfa_inhibition chloroacetamide Chloroacetamide Derivative vlcfa_elongase VLCFA Elongase chloroacetamide->vlcfa_elongase Inhibition vlcfa Very-Long-Chain Fatty Acids (VLCFAs > C18) vlcfa_elongase->vlcfa malonyl_coa Malonyl-CoA malonyl_coa->vlcfa_elongase acyl_coa Acyl-CoA (C18) acyl_coa->vlcfa_elongase membrane_disruption Disruption of Cell Membrane Integrity vlcfa->membrane_disruption Leads to fungal_death Fungal Cell Death membrane_disruption->fungal_death

Caption: Proposed inhibition of VLCFA synthesis in fungi by chloroacetamide derivatives.

Proposed Antibacterial Mechanism: Inhibition of DNA Gyrase

In bacteria, a potential mechanism of action for chloroacetamide derivatives is the inhibition of DNA gyrase, an essential enzyme for DNA replication and repair.[21][22][23][24][25]

dna_gyrase_inhibition chloroacetamide Chloroacetamide Derivative dna_gyrase DNA Gyrase (Topoisomerase II) chloroacetamide->dna_gyrase Inhibition dna_supercoiling DNA Supercoiling dna_gyrase->dna_supercoiling dna_replication Inhibition of DNA Replication and Repair dna_gyrase->dna_replication Blocks atp ATP atp->dna_gyrase bacterial_death Bacterial Cell Death dna_replication->bacterial_death

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 2-chloro-N-propylacetamide. This versatile reagent serves as a key building block in synthetic organic chemistry and is instrumental in the development of novel pharmaceutical compounds and other functional materials. The protocols outlined below are based on established methodologies for nucleophilic substitution on α-haloamides.

Introduction

This compound is a member of the α-haloamide class of compounds, characterized by a chlorine atom attached to the carbon alpha to the carbonyl group. This structural feature renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The nucleophilic substitution of the chlorine atom is a facile process that allows for the introduction of diverse functional groups, making it a valuable intermediate in organic synthesis.[1][2] The reactivity of this compound and its analogs has been harnessed in the synthesis of various biologically active molecules, including antimicrobial and antidepressant agents.[3][4]

The general mechanism for the nucleophilic substitution reaction on this compound is typically a bimolecular nucleophilic substitution (SN2) pathway.[5] This involves a backside attack by the nucleophile on the electrophilic α-carbon, leading to the displacement of the chloride ion in a single, concerted step.

Applications in Drug Discovery and Development

The chloroacetamide moiety is a key pharmacophore in various bioactive molecules. The ability to readily undergo nucleophilic substitution allows for the construction of libraries of compounds for structure-activity relationship (SAR) studies. For instance, N-aryl-2-chloroacetamides have been utilized as precursors for a variety of heterocyclic compounds with potential therapeutic applications.[1][6] The reaction of 2-chloro-N-substituted acetamides with different nucleophiles is a fundamental strategy in the synthesis of compounds targeting a range of biological processes.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from this compound by a nucleophile (Nu:). This is depicted in the following scheme:

G cluster_reaction General Nucleophilic Substitution Reaction reactant This compound product Substituted Product reactant->product + Nucleophile nucleophile Nucleophile (Nu:) leaving_group Chloride Ion (Cl-)

Caption: General scheme of a nucleophilic substitution reaction.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound using common classes of nucleophiles. Researchers should optimize these conditions based on the specific nucleophile and desired product.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of N-substituted aminoacetamides.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (1.2 - 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up to isolate the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol is for the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) to the solution and stir for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution.

  • Stir the reaction mixture at room temperature or gently heat, monitoring by TLC.

  • After the reaction is complete, remove the solvent in vacuo.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives from alcohols or phenols.

Materials:

  • This compound

  • Alcohol or phenol (e.g., phenol, p-cresol)

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and the anhydrous solvent.

  • Carefully add the base (1.2 eq) portion-wise to the solution to form the alkoxide or phenoxide.

  • Stir the mixture at room temperature until the deprotonation is complete.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates a typical workflow for a nucleophilic substitution experiment with this compound.

G A Reactant & Reagent Preparation B Reaction Setup (Solvent, Base, Nucleophile) A->B C Addition of This compound B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Chromatography/Recrystallization) E->F G Product Characterization (NMR, MS, IR) F->G

Caption: A typical experimental workflow.

Quantitative Data

While specific kinetic data for this compound is not extensively available in the literature, the following tables summarize representative yields for nucleophilic substitution reactions on analogous N-substituted chloroacetamides. These values can serve as a benchmark for estimating expected yields in reactions with this compound.

Table 1: Representative Yields of Nucleophilic Substitution on N-Aryl Chloroacetamides

NucleophileProduct TypeYield (%)Reference
2-MercaptonicotinonitrileThioether89[6]
p-ToluidineN-Aryl Aminoacetamide83[6]
PhenolPhenoxyacetamide77[6]
ThiophenolPhenylthioacetamide74[6]

Table 2: Synthesis Yields of Various 2-Chloro-N-substituted Acetamides

Amine ReactantProductYield (%)Reference
m-Chloroaniline2-Chloro-N-(3-chlorophenyl)acetamide70.32[3]
o-Methoxy aniline2-Chloro-N-(2-methoxyphenyl)acetamide59.62[3]
N-Methyl aniline2-Chloro-N-methyl-N-phenylacetamide25.80[3]
p-Nitroaniline2-Chloro-N-(4-nitrophenyl)acetamide23.90[3]

Signaling Pathway Diagram

In the context of synthetic chemistry, a signaling pathway is not directly applicable. However, the logical relationship between reaction parameters and outcomes can be visualized. The following diagram illustrates the factors influencing the success of a nucleophilic substitution reaction on this compound.

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes A Nucleophile Strength X Reaction Rate A->X Y Product Yield A->Y B Solvent Polarity B->X B->Y C Reaction Temperature C->X C->Y Z Side Product Formation C->Z D Base Strength D->X D->Y

Caption: Factors influencing reaction outcomes.

Safety Information

This compound is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

2-Chloro-N-propylacetamide: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N-propylacetamide is a reactive chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its utility in medicinal chemistry stems from the presence of a reactive chloroacetyl group, which can readily participate in various chemical transformations to construct more complex molecular architectures. This document provides an overview of its applications, particularly in the development of antimicrobial and anticancer agents, and furnishes detailed protocols for its use in synthetic organic chemistry.

Chemical Properties

PropertyValueReference
CAS Number 13916-39-7[1][2]
Molecular Formula C5H10ClNO[1][2]
Molecular Weight 135.59 g/mol [2]
Appearance Solid or liquid[1]
Purity ≥98%[3]

Applications in Medicinal Chemistry

The chloroacetamide moiety is a well-recognized pharmacophore and a versatile synthetic precursor. The high reactivity of the C-Cl bond allows for nucleophilic substitution reactions, making it an excellent starting point for the synthesis of various heterocyclic compounds and other derivatives with significant therapeutic potential.

Antimicrobial and Antifungal Agents

Substituted chloroacetamides have demonstrated considerable efficacy as antimicrobial and antifungal agents. The introduction of the chloroacetyl group into different molecular scaffolds has been shown to enhance their biological activity. Studies have revealed that 2-chloro-N-alkyl/aryl acetamide derivatives exhibit excellent antibacterial and antifungal properties.[4] The presence of the chlorine atom on the alpha-carbon appears to be crucial for the antimicrobial activity of these molecules.[5] For instance, 2-chloro-N-(2-hydroxyphenyl)acetamide was found to inhibit 96.6% of Candida albicans strains, whereas its non-chlorinated analog showed no activity.[5]

Synthesis of Thieno[2,3-b]pyridines

2-Chloro-N-arylacetamides are valuable precursors for the synthesis of novel thieno[2,3-b]pyridine derivatives.[6] These compounds are of significant interest due to their diverse pharmacological activities, which include anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[6] The synthesis typically involves the reaction of a 2-chloro-N-arylacetamide with a 2-mercaptonicotinonitrile derivative.[6]

Building Block for Covalent Inhibitors

The chloroacetamide group is a known "warhead" for targeted covalent inhibitors.[7] Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to enhanced potency and a longer duration of action.[7] The electrophilic nature of the chloroacetyl group allows it to react with nucleophilic amino acid residues, such as cysteine, within the active site of an enzyme.[7] This strategy has been explored in the development of inhibitors for various enzymes, including proteases.[7]

Experimental Protocols

General Synthesis of 2-Chloro-N-aryl Acetamides

This protocol describes the general synthesis of 2-chloro-N-aryl acetamides from the corresponding aromatic amine and chloroacetyl chloride.[4]

Materials:

  • Aromatic amine (e.g., p-toluidine, o-methoxy aniline)

  • Chloroacetyl chloride

  • Appropriate solvent (e.g., dichloromethane, dioxane)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the aromatic amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. If a base is used, it can be added prior to the chloroacetyl chloride.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]

Quantitative Data for Selected Synthesized 2-Chloro-N-aryl Acetamides: [4]

CompoundStarting AmineYield (%)Melting Point (°C)
2-chloro-N-(2-methoxyphenyl)acetamideo-methoxy aniline59.6240-42
2-chloro-N-(4-nitrophenyl)acetamidep-nitro aniline23.90180-183
Synthesis of Schiff Bases and β-Lactams from 2-Chloro-N-p-tolylacetamide

This protocol outlines a multi-step synthesis starting from 2-chloro-N-p-tolylacetamide to produce Schiff bases and subsequently β-lactams.[8]

Step 1: Synthesis of Thiazole Derivative (Compound 4)

  • A mixture of 2-chloro-N-p-tolylacetamide and thiourea is refluxed for 6 hours.[8]

  • The resulting solid is filtered and recrystallized from ethanol.[8]

Step 2: Synthesis of Schiff Bases (General Procedure)

  • Dissolve 0.01 mole of the thiazole derivative (Compound 4) and 0.01 mole of an appropriate aromatic aldehyde or ketone in 30 ml of ethanol.[8]

  • Reflux the mixture for 6 hours.[8]

  • After cooling, the formed precipitate is filtered, dried, and recrystallized from ethanol.[8]

Step 3: Synthesis of β-Lactams (General Procedure)

  • To a stirred solution of 0.01 mole of a Schiff base and 0.02 mole of triethylamine in 15 ml of dioxane, add 0.02 mole of chloroacetyl chloride dropwise at 0-5 °C.[8]

  • Stir the reaction mixture for 5-7 hours.[8]

  • The resulting product can be isolated and purified by standard methods.

Signaling Pathways and Workflows

The following diagrams illustrate the synthetic workflow for utilizing this compound as a building block and a conceptual signaling pathway for covalent inhibition.

synthetic_workflow cluster_start Starting Materials cluster_derivatives Synthetic Derivatives Propylamine Propylamine 2_Chloro_N_propylacetamide 2_Chloro_N_propylacetamide Propylamine->2_Chloro_N_propylacetamide Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->2_Chloro_N_propylacetamide Heterocycles Heterocycles 2_Chloro_N_propylacetamide->Heterocycles Thieno_pyridines Thieno_pyridines 2_Chloro_N_propylacetamide->Thieno_pyridines Schiff_Bases Schiff_Bases Heterocycles->Schiff_Bases Beta_Lactams Beta_Lactams Schiff_Bases->Beta_Lactams Bioactive_Molecules Bioactive_Molecules Beta_Lactams->Bioactive_Molecules Thieno_pyridines->Bioactive_Molecules

Caption: Synthetic workflow using this compound.

covalent_inhibition_pathway Drug_Molecule Drug with Chloroacetamide Warhead Non_covalent_Binding Non-covalent Binding Complex Drug_Molecule->Non_covalent_Binding Recognition & Binding Target_Protein Target Protein (e.g., Enzyme with Cysteine) Target_Protein->Non_covalent_Binding Covalent_Adduct Irreversible Covalent Adduct Non_covalent_Binding->Covalent_Adduct Nucleophilic Attack by Cysteine Biological_Effect Inhibition of Protein Function & Therapeutic Effect Covalent_Adduct->Biological_Effect

Caption: Covalent inhibition by a chloroacetamide-containing drug.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the N-acylation of propylamine with chloroacetyl chloride.[1][] This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.[1][3]

Q2: Why is a base necessary in this reaction?

A2: A base is crucial to neutralize the hydrogen chloride (HCl) that is generated as a byproduct during the reaction.[] If not neutralized, the HCl will react with the propylamine starting material to form a non-nucleophilic ammonium salt, which will halt the desired reaction and significantly reduce the yield.[][4] Common bases include tertiary amines like triethylamine or pyridine, or an aqueous solution of a base like sodium hydroxide.[1]

Q3: What are the typical solvents used for this synthesis?

A3: Aprotic solvents are generally used to dissolve the reactants and facilitate the reaction.[1][] Common choices include dichloromethane (DCM), diethyl ether, toluene, and ethyl acetate.[1][] In some greener chemistry approaches, the reaction can also be performed in an aqueous phosphate buffer.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of the reactants and the formation of the product can be visualized over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactivation of Propylamine: The propylamine may have been protonated by the HCl byproduct, forming an unreactive ammonium salt.[][4] 2. Poor Quality Reagents: The chloroacetyl chloride may have hydrolyzed due to moisture. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants was used.1. Ensure adequate base: Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or NaOH) to neutralize the HCl produced.[1] 2. Use fresh or purified reagents: Ensure chloroacetyl chloride is fresh and handle it in a dry environment. 3. Verify calculations: Double-check the molar calculations for all reactants.
Formation of Side Products 1. Reaction with Water: Chloroacetyl chloride can react with any water present to form chloroacetic acid.[3] 2. Over-acylation: In the absence of a sufficient base, the product amide can be acylated. 3. Reaction with Solvent: Some solvents may react with the highly reactive chloroacetyl chloride.1. Use anhydrous conditions: Dry the solvent and glassware thoroughly before use. 2. Controlled addition of acyl chloride: Add the chloroacetyl chloride dropwise to the reaction mixture.[] 3. Choose an inert solvent: Use a non-reactive aprotic solvent like DCM or toluene.[]
Reaction is Too Vigorous 1. Exothermic Reaction: The reaction between amines and acyl chlorides is highly exothermic.[] 2. Rapid Addition of Reagent: Adding the chloroacetyl chloride too quickly can lead to an uncontrolled reaction.1. Cool the reaction mixture: Use an ice bath to maintain a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride.[7] 2. Slow, dropwise addition: Add the chloroacetyl chloride slowly to the reaction mixture with vigorous stirring.[]
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup. 1. Extraction: If the product is soluble, perform an extraction with a suitable organic solvent like ethyl acetate.[5] 2. Brine wash: Wash the organic layer with brine to break up emulsions.[6]

Experimental Protocols

Protocol 1: Standard Synthesis in an Organic Solvent

This protocol details a standard method for the synthesis of this compound using an organic solvent and a tertiary amine base.

Materials:

  • Propylamine

  • Chloroacetyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis in an Aqueous Medium

This protocol outlines a greener synthesis approach using an aqueous phosphate buffer.[5]

Materials:

  • Propylamine

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve propylamine (1.0 eq) in the phosphate buffer in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 30 minutes.

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If the product remains in solution, extract it with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Parameter Protocol 1 (Organic Solvent) Protocol 2 (Aqueous Medium)
Solvent Dichloromethane0.1 M Phosphate Buffer (pH 7.4)
Base TriethylaminePhosphate Buffer
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-3 hours~30 minutes
Typical Yield >90%High (often >90%)[5]
Workup Aqueous wash, drying, evaporationFiltration or Extraction

Visualizations

Synthesis_Pathway Propylamine Propylamine (Nucleophile) Intermediate Tetrahedral Intermediate Propylamine->Intermediate Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride (Electrophile) ChloroacetylChloride->Intermediate Product This compound Intermediate->Product Chloride ion leaves HCl HCl (Byproduct) Intermediate->HCl Salt Et3N.HCl (Salt) HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue CheckBase Was sufficient base used? Start->CheckBase CheckReagents Are reagents of good quality? CheckBase->CheckReagents Yes AddBase Add more base and monitor CheckBase->AddBase No CheckTemp Was the reaction cooled? CheckReagents->CheckTemp Yes UseFreshReagents Use fresh/purified reagents CheckReagents->UseFreshReagents No ControlTemp Maintain low temperature CheckTemp->ControlTemp No Success Yield Improved CheckTemp->Success Yes AddBase->Success UseFreshReagents->Success ControlTemp->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: 2-Chloro-N-propylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of 2-chloro-N-propylacetamide. The following sections include frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of n-propylamine with chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Q2: Why is the choice of base important in this reaction?

A2: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1] If not neutralized, the HCl will react with the n-propylamine starting material to form n-propylammonium chloride, a salt that is not nucleophilic and will not react with chloroacetyl chloride, thus halting the desired reaction.[2]

Q3: What are the most common side products I should be aware of?

A3: The most prevalent side products include chloroacetic acid (from the hydrolysis of chloroacetyl chloride), N,N-bis(chloroacetyl)propylamine (the di-acylated product), and potentially unreacted starting materials. Under certain conditions, further reaction of the product can lead to other impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting materials (n-propylamine and chloroacetyl chloride) and the formation of the desired product and any side products.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side product formation.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reactants or solvent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Protonation of n-Propylamine: Inadequate amount of base to neutralize HCl.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature. 3. Use at least one equivalent of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.
Presence of a Significant Amount of Chloroacetic Acid Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive with water.Rigorously exclude water from the reaction mixture by using anhydrous solvents and dried glassware. Perform the reaction under an inert atmosphere.
Detection of a Higher Molecular Weight Impurity (Di-acylation Product) Excess Chloroacetyl Chloride: Using a significant excess of the acylating agent can lead to the acylation of the amide nitrogen of the product.Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of chloroacetyl chloride relative to n-propylamine. Add the chloroacetyl chloride dropwise to the solution of n-propylamine and base to maintain a low instantaneous concentration of the acylating agent.
Unreacted n-Propylamine in the Final Product Insufficient Chloroacetyl Chloride: The stoichiometric ratio of reactants was not optimal.Ensure accurate measurement of both reactants. A slight excess of chloroacetyl chloride can be used to ensure full conversion of the amine. Unreacted n-propylamine can typically be removed during workup by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.

Materials:

  • n-Propylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add n-propylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway and Common Side Products

Reaction_Pathway nPropylamine n-Propylamine mainProduct This compound nPropylamine->mainProduct + Chloroacetyl Chloride - HCl chloroacetylChloride Chloroacetyl Chloride chloroacetylChloride->mainProduct hydrolysisProduct Chloroacetic Acid chloroacetylChloride->hydrolysisProduct + H₂O H2O Water (contaminant) H2O->hydrolysisProduct diacylationProduct N,N-bis(chloroacetyl)propylamine (Di-acylation Product) mainProduct->diacylationProduct + Chloroacetyl Chloride (excess) HCl HCl

Caption: Main reaction pathway and formation of common side products.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete Analyze Crude Product check_purity Is Purity Acceptable? start->check_purity end_good Purify Product check_purity->end_good Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No hydrolysis Impurity: Chloroacetic Acid identify_impurity->hydrolysis Hydrolysis Product diacylation Impurity: Di-acylation Product identify_impurity->diacylation Di-acylation starting_material Impurity: Unreacted n-Propylamine identify_impurity->starting_material Starting Material solution_hydrolysis Solution: - Use anhydrous conditions - Inert atmosphere hydrolysis->solution_hydrolysis solution_diacylation Solution: - Use stoichiometric chloroacetyl chloride - Slow, dropwise addition diacylation->solution_diacylation solution_sm Solution: - Adjust stoichiometry - Acid wash during workup starting_material->solution_sm

References

Optimizing reaction conditions for chloroacetylation of primary amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the chloroacetylation of primary amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chloroacetylation reaction is not proceeding or is giving a very low yield. What are the common causes?

A1: Several factors can lead to a failed or low-yielding reaction:

  • Inadequate Amine Nucleophilicity: Amines with strong electron-withdrawing groups (e.g., p-nitroaniline) are less nucleophilic and may react slowly or not at all under standard conditions.[1]

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid, which will not react with the amine.[1][2] It is crucial to use anhydrous solvents and reagents, especially in organic solvent-based protocols.[2]

  • Improper Base Selection: The choice and amount of base are critical. The base neutralizes the HCl byproduct, which can otherwise protonate the starting amine, rendering it unreactive.[3] For sterically hindered or electronically deactivated amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective than triethylamine (TEA).[4][5]

  • Low Reaction Temperature: While cooling is often necessary to control the exothermic reaction, excessively low temperatures can significantly slow down the reaction rate for less reactive amines.[2]

Q2: I am observing the formation of significant side products. How can I improve the selectivity?

A2: Side product formation is a common issue. Here are some strategies to enhance selectivity:

  • Diacylation: If your primary amine is reacting twice, consider using a slight excess of the amine relative to chloroacetyl chloride. Also, slow, dropwise addition of the chloroacetyl chloride at a low temperature (e.g., 0 °C) can minimize this side reaction by keeping its instantaneous concentration low.

  • O-acylation: For substrates containing both amine and hydroxyl groups (like aminophenols), N-acylation is generally favored over O-acylation, especially in aqueous buffer systems.[1][6] Performing the reaction in a phosphate buffer at neutral pH can selectively yield the N-acylated product.[7] In organic solvents with bases like pyridine or TEA, both N- and O-acylation can occur.[1]

  • Reaction with Solvent: Avoid using nucleophilic solvents like DMF at elevated temperatures, as they can react with chloroacetyl chloride.[8] Solvents like THF, DCM, and dioxane are generally safe choices.[2][4]

Q3: How do I choose between an aqueous and an organic solvent system for my reaction?

A3: The choice depends on your substrate's solubility and the desired reaction conditions.

  • Aqueous Systems (e.g., Phosphate Buffer): This is a "green" chemistry approach that works well for water-soluble amines and anilines.[1][9] Reactions are often very fast (completing within 20 minutes), and product isolation can be as simple as filtration if the product precipitates.[1][9] This method is also highly chemoselective for N-acylation in the presence of hydroxyl groups.[6][7]

  • Organic Solvent Systems (e.g., THF, DCM): These are necessary for water-insoluble amines. They require the use of a base (like TEA or DBU) to scavenge the generated HCl and typically need anhydrous conditions.[2][4][5] These methods offer good control for a wide range of substrates.

Q4: What is the best work-up procedure for my chloroacetylation reaction?

A4: The work-up procedure aims to isolate the pure product from the reaction mixture.

  • For Aqueous Reactions: If the product is a solid and precipitates from the reaction mixture, it can be collected by simple filtration and washed with cold water.[9] If the product is soluble, it can be extracted using an organic solvent like ethyl acetate.[9]

  • For Organic Reactions: A typical aqueous work-up involves diluting the reaction mixture with an organic solvent and washing it with various aqueous solutions to remove byproducts.[10][11]

    • Water/Brine Wash: Removes water-soluble salts (e.g., triethylammonium chloride) and unreacted base.[11]

    • Dilute Acid Wash (e.g., 1M HCl): Removes unreacted primary amine.

    • Saturated Sodium Bicarbonate Wash: Neutralizes any remaining acidic species.[11]

    • Drying and Evaporation: The isolated organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[10]

Data Presentation: Reaction Condition Comparison

Table 1: Chloroacetylation of Various Amines in Aqueous Phosphate Buffer [9]

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
4BenzylamineN-Benzyl-2-chloroacetamide2078

Table 2: Chloroacetylation of Aryl Amines using DBU in THF [5]

EntryAmineAmine (mmol)Chloroacetyl Chloride (mmol)DBU (mmol)Time (h)Yield (%)
1Aniline66.11.2395
22-Aminobenzothiazole66.11.2492
32-Amino-4-phenylthiazole66.11.2685

Experimental Protocols

Protocol 1: Green Synthesis in Aqueous Phosphate Buffer[9]
  • Preparation: Dissolve the primary amine (1 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Stir the solution at room temperature. Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Monitoring: Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes. Monitor by TLC if necessary.

  • Work-up:

    • If a precipitate forms: Collect the solid product by filtration and wash it with cold water.

    • If no precipitate forms: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Synthesis in Organic Solvent with DBU[5]
  • Preparation: In a 50 mL round-bottom flask, dissolve the substituted aryl amine (6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.

  • Cooling: Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Reaction: Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by TLC (e.g., Hexane:EtOAc; 7:3).

  • Work-up: Upon completion, pour the reaction mixture into cold water. Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Amine in Solvent B Add Base (if applicable) A->B C Cool to 0-5 °C B->C D Dropwise Addition of Chloroacetyl Chloride C->D E Stir at RT D->E F Monitor by TLC E->F G Quench Reaction (e.g., add water) F->G H Isolate Product G->H I Purify (e.g., Recrystallization) H->I H_sub Filtration or Extraction H->H_sub

Caption: General experimental workflow for chloroacetylation.

Troubleshooting Start Reaction Issue: Low or No Conversion CheckMoisture Used Anhydrous Solvents/Reagents? Start->CheckMoisture CheckBase Is Base Appropriate and Stoichiometric? CheckMoisture->CheckBase Yes Sol1 Dry Solvents/Reagents and Repeat CheckMoisture->Sol1 No CheckAmine Is Amine Strongly Deactivated? CheckBase->CheckAmine Yes Sol2 Use Stronger Base (DBU) or Increase Stoichiometry CheckBase->Sol2 No Sol3 Increase Temperature or Use Forcing Conditions CheckAmine->Sol3 Yes

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Reactions with 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 2-chloro-N-propylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in N-alkylation reactions with this compound is a common issue that can often be attributed to several factors:

  • Insufficient Basicity: The nucleophile (amine or heterocycle) may not be sufficiently deprotonated to initiate the reaction. The choice of base is critical. For less nucleophilic starting materials, a stronger base may be required.

  • Poor Solubility: The reactants, particularly the base, may not be soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.

  • Inappropriate Temperature: The reaction may require heating to overcome the activation energy barrier. Room temperature might be insufficient for less reactive substrates.

  • Steric Hindrance: Bulky groups on either the nucleophile or the electrophile can impede the reaction.

Troubleshooting Steps:

  • Evaluate the Base: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation reactions as they can help to dissolve the reactants and stabilize charged intermediates.[1]

  • Increase the Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. A common temperature range for these reactions is 80-120°C.[1]

  • Check Reagent Purity: Ensure all reagents and solvents are anhydrous, as water can quench strong bases and hydrolyze the electrophile.

Q2: I am observing significant amounts of di-alkylation or other side products in my reaction. How can I improve the selectivity for the mono-alkylated product?

A2: Over-alkylation is a frequent challenge because the mono-alkylated product is often more nucleophilic than the starting amine.

Strategies to Enhance Mono-alkylation:

  • Control Stoichiometry: Use an excess of the nucleophile (amine or heterocycle) relative to this compound. This statistically favors the reaction of the electrophile with the more abundant starting material.

  • Slow Addition of Electrophile: Add the this compound solution dropwise to the reaction mixture at the reaction temperature. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to more side products. A systematic study of the temperature profile can help find a balance between reaction rate and selectivity.

  • Choice of Base: In some cases, the choice of base can influence selectivity. For instance, bulkier bases might favor mono-alkylation due to steric hindrance.

Q3: What are the best practices for purifying the product of a reaction with this compound?

A3: The purification strategy will depend on the properties of your product and the impurities present. Common techniques include:

  • Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is commonly used with a silica gel stationary phase.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system can be an excellent final purification step.

  • Distillation: For liquid products with a sufficiently high boiling point, vacuum distillation can be an effective purification method.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when working with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective base. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Impure or wet reagents/solvents.1. Switch to a stronger base (e.g., NaH, KOtBu). 2. Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).[1] 3. Gradually increase the reaction temperature (e.g., 80-140°C).[1] 4. Use anhydrous solvents and fresh reagents.
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation (di-alkylation). 2. O-alkylation (if the nucleophile has an accessible oxygen). 3. Elimination of HCl from the electrophile.1. Use an excess of the nucleophile; add this compound slowly. 2. Optimize the solvent and counter-ion to favor N-alkylation. Polar aprotic solvents generally favor N-alkylation.[2] 3. Use a milder base and lower the reaction temperature.
Reaction Stalls Before Completion 1. Base is consumed or deactivated. 2. Product inhibition. 3. Reagents have degraded over time.1. Add additional base. 2. Dilute the reaction mixture. 3. Use fresh reagents.
Difficulty in Product Purification 1. Co-elution of product and starting material. 2. Formation of closely related byproducts. 3. Product is water-soluble.1. Optimize the mobile phase for column chromatography; consider a different stationary phase. 2. Re-evaluate reaction conditions to minimize byproduct formation. 3. Perform a salt-out extraction or use reverse-phase chromatography.

Experimental Protocols

General Protocol for N-Alkylation of an Amine with this compound

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Amine (or heterocycle) (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

  • Addition of Base:

    • For K₂CO₃: Add the potassium carbonate to the stirred solution at room temperature.

    • For NaH: Cool the solution to 0°C in an ice bath and add the sodium hydride portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Electrophile: Add this compound to the reaction mixture. For sensitive reactions, it may be beneficial to add it dropwise as a solution in the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the excess hydride with a few drops of water or isopropanol. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The choice of base and solvent can significantly impact the outcome of an N-alkylation reaction. The following tables provide a comparative overview based on general principles of N-alkylation with chloroacetamides.

Table 1: Comparison of Common Bases for N-Alkylation

Base Strength Typical Solvent(s) Advantages Disadvantages
K₂CO₃ WeakDMF, Acetonitrile, AcetoneInexpensive, easy to handle.May be too weak for less nucleophilic amines; low solubility in some solvents.
Cs₂CO₃ ModerateDMF, AcetonitrileHigher solubility and reactivity than K₂CO₃.More expensive.
NaH StrongTHF, DMFHighly effective for deprotonating a wide range of nucleophiles.Flammable solid, reacts violently with water; requires anhydrous conditions and careful handling.
KOtBu StrongTHF, TolueneStrong, soluble base.Can promote elimination side reactions.

Table 2: Comparison of Common Solvents for N-Alkylation

Solvent Type Boiling Point (°C) Advantages Disadvantages
Acetonitrile Polar Aprotic82Good for many N-alkylation reactions; relatively easy to remove.Lower boiling point may limit reaction temperature.
DMF Polar Aprotic153Excellent solvent for a wide range of reactants; high boiling point.Can be difficult to remove completely; can decompose at high temperatures.
DMSO Polar Aprotic189Very high boiling point; excellent solvating power.Very difficult to remove; can be reactive under certain conditions.
THF Polar Aprotic66Good for reactions with strong bases like NaH.Low boiling point.
Toluene Non-polar111Useful for higher temperature reactions and as an azeotrope to remove water.Poor solvent for some polar reactants and bases.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow start Start: N-Alkylation Reaction Setup reagents 1. Combine Nucleophile and Anhydrous Solvent start->reagents base 2. Add Base (e.g., K2CO3 or NaH) reagents->base electrophile 3. Add this compound base->electrophile reaction 4. Heat and Monitor Reaction (TLC/LC-MS) electrophile->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Column Chromatography / Recrystallization workup->purification product Pure N-Alkylated Product purification->product

Caption: A typical experimental workflow for an N-alkylation reaction.

Troubleshooting Logic for Low Yield

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Stability and Degradation of 2-Chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-chloro-N-propylacetamide under various storage and stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: I am observing a rapid loss of purity of my this compound stock solution, which is dissolved in a common organic solvent and stored at room temperature. What could be the cause?

  • Answer: Several factors could be contributing to the degradation of this compound in solution. Chloroacetamides are susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles.[1][2] Even neutral-pH water can lead to slow hydrolysis over time. Additionally, exposure to light can induce photodegradation.

    Troubleshooting Steps:

    • Solvent Purity: Ensure the solvent used is of high purity and free from acidic or basic impurities. Use freshly opened anhydrous solvents when possible.

    • pH Control: If an aqueous solution is necessary, use a buffered system to maintain a neutral pH.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

    • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down potential degradation reactions.

    • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

  • Question: After storing my solid this compound for several months, my HPLC analysis shows new, unidentified peaks. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks in your HPLC chromatogram suggests that the this compound has degraded. The primary degradation pathways for chloroacetamides include hydrolysis and dehalogenation. Common degradation products can include N-propylacetamide and 2-hydroxy-N-propylacetamide.

    Troubleshooting Steps:

    • Storage Conditions: Review your storage conditions. This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Exposure to humidity can lead to hydrolysis of the solid material over time.

    • Characterization of Degradants: To identify the unknown peaks, techniques such as LC-MS/MS can be employed to determine the mass of the impurities and elucidate their structures.[4][5]

    • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study under controlled hydrolytic, oxidative, thermal, and photolytic conditions. The degradation products formed under these stress conditions can be compared to the unknown peaks in your stored sample.

    • Proper Packaging: Ensure the product is stored in a container with a secure seal to minimize exposure to atmospheric moisture. For highly sensitive applications, consider storage in a desiccator or under an inert atmosphere.

Issue 3: Inconsistent Results in Stability Studies

  • Question: I am getting variable results in my long-term stability study of a formulation containing this compound. What could be the source of this inconsistency?

  • Answer: Inconsistent results in stability studies can arise from a variety of factors, including issues with the analytical method, sample handling, or the storage conditions themselves.

    Troubleshooting Steps:

    • Analytical Method Validation: Ensure that the analytical method used (e.g., HPLC) is a validated, stability-indicating method. This means the method can accurately separate the intact active ingredient from its degradation products without interference.[6]

    • Sample Preparation: Inconsistencies in sample preparation can lead to variable results. Ensure that the sample preparation procedure is robust and well-documented.

    • Homogeneity of Batches: If you are testing a formulation, ensure that the batch is homogeneous. Inadequate mixing can lead to variations in the concentration of the active ingredient and excipients in different samples.

    • Stability Chamber Performance: Verify the performance of your stability chambers to ensure that temperature and humidity are consistently maintained at the set points.

    • Container-Closure Integrity: Investigate potential interactions between the formulation and the container-closure system, which could be a source of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended storage temperatures are typically 2-8°C, and for extended periods, storage at -20°C in an inert atmosphere is advisable.[7]

Q2: What are the primary degradation pathways for this compound?

A2: The most likely degradation pathways for this compound are hydrolysis and nucleophilic substitution.

  • Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield chloroacetic acid and propylamine. More commonly, the carbon-chlorine bond can be hydrolyzed to form 2-hydroxy-N-propylacetamide.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by other nucleophiles present in the environment or formulation.

Q3: How can I perform a forced degradation study on this compound?

A3: A forced degradation study, as outlined in ICH guidelines, involves subjecting the compound to stress conditions to generate degradation products and establish the stability-indicating nature of analytical methods. The key conditions to test are:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid or a solution to high temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the solid or a solution to UV and visible light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for purity assessment and stability monitoring. A well-developed, stability-indicating HPLC method can separate this compound from its potential degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][5][8]

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is representative of what might be observed and is intended for illustrative purposes.

Table 1: Forced Hydrolysis of this compound

ConditionTime (hours)Assay of this compound (%)Major Degradation Product (%)Total Impurities (%)
0.1 M HCl (60°C)295.22.1 (2-hydroxy-N-propylacetamide)4.8
888.56.8 (2-hydroxy-N-propylacetamide)11.5
0.1 M NaOH (RT)292.14.3 (2-hydroxy-N-propylacetamide)7.9
881.312.5 (2-hydroxy-N-propylacetamide)18.7
Purified Water (60°C)2498.90.5 (N-propylacetamide)1.1

Table 2: Forced Oxidation, Thermal, and Photodegradation of this compound

ConditionDurationAssay of this compound (%)Major Degradation Product (%)Total Impurities (%)
3% H₂O₂ (RT)24 hours94.73.5 (Oxidative adducts)5.3
Solid, 80°C48 hours97.21.1 (N-propylacetamide)2.8
Solution, 80°C48 hours91.55.2 (N-propylacetamide)8.5
Photostability (ICH Q1B)1.2 million lux hours & 200 W h/m²96.81.9 (Unidentified photoproducts)3.2

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay of this compound

  • Objective: To quantify the amount of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw a sample and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation (Solid): Place approximately 10 mg of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. After the exposure, dissolve the sample in the mobile phase for HPLC analysis.

    • Thermal Degradation (Solution): Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water. Heat at 80°C for 48 hours. Cool and inject for HPLC analysis.

    • Photodegradation: Expose a thin layer of solid this compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. After exposure, prepare samples for HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start This compound Sample dissolve Dissolve in appropriate medium start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation thermal Thermal Stress dissolve->thermal photo Photolytic Stress dissolve->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants report Stability Profile & Degradation Pathways lcms->report degradation_pathway cluster_hydrolysis Hydrolysis cluster_other Other Pathways parent This compound h_prod1 2-Hydroxy-N-propylacetamide parent->h_prod1 H₂O / OH⁻ h_prod2 N-Propylacetamide + Chloroacetic acid parent->h_prod2 H⁺ / H₂O (Amide cleavage) photo_prod Photodegradation Products parent->photo_prod Light (hν) oxi_prod Oxidative Adducts parent->oxi_prod [O]

References

Technical Support Center: Scale-Up Production of 2-Chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-propylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to pilot or production scale can introduce a number of challenges. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation.
Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reagents or solvent.- Use anhydrous solvents and reagents.- Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions: Overheating or poor mixing leading to the formation of byproducts.- Improve agitation to ensure uniform mixing.- Maintain strict temperature control throughout the reaction.
Poor Product Quality (e.g., discoloration, impurities) Thermal Degradation: Localized overheating due to poor heat dissipation.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- Add chloroacetyl chloride subsurface to the reaction mixture to improve heat distribution.[1]
Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Optimize the reaction stoichiometry and conditions for full conversion.- Improve the purification process, for example, by recrystallizing from a different solvent system.
Formation of Dimeric Impurities: Reaction of the product with the starting amine.- Use a slight excess of chloroacetyl chloride.- Add the amine to the chloroacetyl chloride solution (reverse addition), after careful small-scale evaluation.
Difficult Product Isolation/Purification Oily or Waxy Product: Presence of impurities lowering the melting point.- Proceed with purification steps to remove impurities.- Consider a solvent swap to induce crystallization.
Poor Filtration Characteristics: Very fine particles or agglomeration.- Optimize the crystallization process by controlling the cooling rate and agitation.- Consider seeding the crystallization to promote uniform crystal growth.[]
Safety Concerns (e.g., uncontrolled exotherm, pressure buildup) Rapid, Uncontrolled Reaction: Addition of chloroacetyl chloride is too fast.- Add chloroacetyl chloride slowly and in a controlled manner.- Dilute the reaction mixture to increase the thermal mass of the system.
Inadequate Heat Removal: The reactor's surface area-to-volume ratio is too low for effective heat dissipation.[1]- Use a reactor with a higher heat transfer capacity.- Consider a semi-batch process where the addition rate of the limiting reagent controls the reaction rate.[3]
Reaction with Water: Chloroacetyl chloride reacts vigorously with water, releasing HCl gas.[4][5]- Ensure all equipment is dry before use.- Have appropriate scrubbing systems in place to handle potential HCl gas release.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a large scale?

A1: The most common and direct method is the reaction of n-propylamine with chloroacetyl chloride. This is an exothermic nucleophilic acyl substitution reaction that is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is temperature control so critical during the scale-up of this reaction?

A2: The reaction between an amine and an acyl chloride is highly exothermic.[6] During scale-up, the volume of the reaction mixture increases by the cube of the reactor's dimension, while the surface area for heat transfer only increases by the square. This decrease in the surface-area-to-volume ratio makes it more difficult to remove the heat generated by the reaction, which can lead to a rapid temperature increase, known as a thermal runaway.[1][7] This can result in side reactions, product degradation, and a serious safety hazard.

Q3: What are the primary safety hazards associated with chloroacetyl chloride?

A3: Chloroacetyl chloride is a corrosive and lachrymatory (tear-inducing) substance.[4] It reacts violently with water to produce hydrochloric acid gas.[5] It can cause severe burns to the skin, eyes, and respiratory tract.[4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated area.

Q4: What are some common impurities I should look for in my final product?

A4: Common impurities can include unreacted n-propylamine or chloroacetyl chloride, the hydrochloride salt of n-propylamine, and byproducts from side reactions. One potential byproduct is N,N'-dipropyl-2,2'-oxybis(acetamide) if water is present, or N-propyl-2-(propylamino)acetamide if an excess of n-propylamine is used and the temperature is not well-controlled.

Q5: How can I improve the filtration of my product during scale-up?

A5: Challenges with filtration at a larger scale often stem from the particle size and shape of the crystals. To improve filtration, focus on the crystallization step. A slower cooling rate and controlled agitation can lead to larger, more uniform crystals that are easier to filter. Seeding the crystallization with a small amount of pure product can also help to control crystal growth.[]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. It is recommended to first perform this on a small scale to understand the reaction profile before scaling up.

Materials:

  • n-Propylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back down to 10-15 °C and slowly quench by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Below are diagrams illustrating key workflows and relationships in the production of this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process Steps cluster_product Final Product reagent reagent process process product product n-Propylamine n-Propylamine Chloroacetyl_Chloride Chloroacetyl Chloride Reaction Acylation Reaction (0-10 °C) Chloroacetyl_Chloride->Reaction Base_Solvent Base & Solvent Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization & Filtration Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting_Logic problem problem cause cause solution solution Incomplete_Reaction Incomplete Reaction? Monitor_Reaction Increase time/temp Monitor by TLC/LC-MS Incomplete_Reaction->Monitor_Reaction Side_Reactions Side Reactions? Improve_Mixing Improve mixing Better temp control Side_Reactions->Improve_Mixing Poor_Purity Poor Purity? Thermal_Degradation Thermal Degradation? Poor_Purity->Thermal_Degradation Yes Inefficient_Purification Inefficient Purification? Poor_Purity->Inefficient_Purification Yes Control_Exotherm Improve cooling Slow addition Thermal_Degradation->Control_Exotherm Optimize_Crystallization Optimize crystallization solvent & conditions Inefficient_Purification->Optimize_Crystallization Low_Yield Low_Yield Low_Yield->Side_Reactions Yes

Caption: A troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Monitoring 2-chloro-N-propylacetamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of 2-chloro-N-propylacetamide synthesis. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and efficient reaction tracking.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?

A1: TLC is a rapid, inexpensive, and effective chromatographic technique used to qualitatively monitor the progress of a chemical reaction.[1][2] By observing the disappearance of starting material spots and the appearance of a product spot on a TLC plate, researchers can determine the extent of the reaction and identify potential issues such as the formation of byproducts.

Q2: Which starting materials should I spot on the TLC plate for comparison?

A2: To effectively monitor the reaction, you should spot the reaction mixture alongside the starting materials, which are typically chloroacetyl chloride and n-propylamine. A co-spot, which is a mixture of the reaction sample and the starting materials in the same lane, is also highly recommended to confirm the identity of the spots.

Q3: How do I choose an appropriate solvent system for the TLC analysis?

A3: The ideal solvent system, or eluent, should provide good separation between the starting materials and the product, with Rf values ideally between 0.15 and 0.85. A common starting point for amide synthesis is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.[3] For chloroacetamide synthesis, a solvent system of 10:1 DCM:Methanol has been suggested.[4]

Q4: My spots are not visible under UV light. What should I do?

A4: If the compounds are not UV-active, they will not be visible under a UV lamp.[5][6] In this case, a chemical staining agent is required for visualization. For amides and their precursors, a potassium permanganate (KMnO₄) stain is often effective.[4][7]

Q5: What does a streak instead of a distinct spot on my TLC plate indicate?

A5: Streaking on a TLC plate can be caused by several factors, including overloading the sample, a sample that is too acidic or basic, or the use of a high-boiling point solvent in the reaction.[1][5][8][9] To resolve this, try diluting your sample, or adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate after development and visualization. - Sample is too dilute.- Compound is not UV-active and the wrong visualization technique was used.- The compound may have evaporated from the plate if it is volatile.[5]- Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[5][9]- Use an appropriate chemical stain, such as potassium permanganate for amides.[4][7]
Spots are streaking or elongated. - Sample is overloaded.[1][5][9]- The compound is acidic or basic.[5]- High-boiling point solvent from the reaction mixture is interfering.[8]- Dilute the sample before spotting.[1][5]- Add a small amount of a modifying agent to the eluent (e.g., 0.1-2.0% acetic acid for acidic compounds, or triethylamine for basic compounds).[5]- After spotting, place the TLC plate under a high vacuum for a few minutes before developing.[8]
The spots for the starting material and product are too close together (poor separation). - The polarity of the eluent is not optimal.- Adjust the solvent system. If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the eluent's polarity.[5]
The solvent front is uneven. - The TLC plate may be chipped or damaged at the bottom.- The plate is touching the side of the developing chamber or the filter paper.[9]- Cut the damaged portion of the plate off before development.- Ensure the plate is placed centrally in the chamber and does not touch the sides.
Unexpected spots appear on the TLC plate. - Contamination of the TLC plate by accidental contact.- Formation of side products in the reaction.- Handle the TLC plate carefully by the edges to avoid transferring oils from your skin.[9]- Re-evaluate the reaction conditions (temperature, stoichiometry, etc.) to minimize side product formation.

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the progress of a this compound synthesis reaction using TLC.

1. Materials:

  • TLC plates (silica gel 60 F254)
  • Developing chamber
  • Capillary spotters
  • Eluent (e.g., 10:1 Dichloromethane:Methanol)
  • Visualization agent (Potassium permanganate stain)
  • Reaction mixture
  • Starting materials (chloroacetyl chloride and n-propylamine) for reference

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This is the origin line.
  • Mark small, evenly spaced ticks on the origin line where you will spot your samples. Label them accordingly (e.g., SM1 for starting material 1, SM2 for starting material 2, RXN for the reaction mixture, and CO for co-spot).

3. Spotting the TLC Plate:

  • Using a capillary spotter, apply a small amount of each starting material, the reaction mixture, and a co-spot (a mixture of the reaction sample and starting materials) to their designated ticks on the origin line.
  • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.

4. Developing the TLC Plate:

  • Pour the eluent into the developing chamber to a depth of about 0.5 cm.
  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.[10]
  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[5] Close the chamber.
  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
  • Immediately mark the solvent front with a pencil.
  • Allow the plate to air dry completely.

5. Visualization:

  • Examine the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1][11]
  • Prepare the potassium permanganate stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
  • Carefully dip the TLC plate into the stain solution and then gently heat it with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background.[8][11]

6. Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
  • Monitor the reaction by observing the diminishing intensity of the starting material spots and the increasing intensity of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spots are no longer visible.

Data Presentation

Table 1: Representative TLC Data for this compound Synthesis

CompoundRoleRepresentative Rf Value (10:1 DCM:Methanol)*Visualization
n-PropylamineStarting Material~0.1-0.2Stains with KMnO₄
Chloroacetyl chlorideStarting Material~0.8-0.9 (may react with silica)May be difficult to visualize
This compound Product ~0.5-0.6 Stains with KMnO₄ (yellow spot)

*Note: These are estimated Rf values and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_samples Spot Samples (Starting Materials, Reaction Mix, Co-spot) prep_plate->spot_samples prep_chamber Prepare Developing Chamber (Add Eluent & Saturate) develop_plate Develop TLC Plate prep_chamber->develop_plate spot_samples->develop_plate dry_plate Dry TLC Plate develop_plate->dry_plate visualize Visualize Spots (UV Light & KMnO4 Stain) dry_plate->visualize analyze Analyze Results (Calculate Rf, Compare Spots) visualize->analyze

Caption: Experimental workflow for monitoring reaction progress by TLC.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem with TLC streaking Streaking Spots? start->streaking no_spots No Spots Visible? start->no_spots poor_sep Poor Separation? start->poor_sep dilute Dilute Sample streaking->dilute Yes add_modifier Add Acid/Base to Eluent streaking->add_modifier Yes use_stain Use Chemical Stain (KMnO4) no_spots->use_stain Yes concentrate_sample Concentrate Sample no_spots->concentrate_sample Yes change_eluent Adjust Eluent Polarity poor_sep->change_eluent Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Synthesis of 2-Chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-propylacetamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the work-up procedure for this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Precipitation Upon Addition to Water The product may have some solubility in water, especially if the volume of water is large. The product may be an oil rather than a solid.- Try cooling the aqueous mixture in an ice bath for a longer period to encourage crystallization. - If the product remains oily, perform a solvent extraction using a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
Product is an Oil Instead of a Solid Impurities may be present, lowering the melting point of the product. Residual solvent may be present.- Wash the crude product thoroughly with cold water to remove water-soluble impurities. - Attempt to recrystallize the oil from a suitable solvent system (e.g., ethanol/water). - If recrystallization fails, purify the product using flash column chromatography on silica gel.
Low Yield of Final Product Incomplete reaction. Hydrolysis of chloroacetyl chloride. Loss of product during work-up (e.g., dissolution in wash solutions).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis of the starting material. - Minimize the volume of cold water used for washing the precipitate. - If performing an extraction, ensure the aqueous layer is extracted multiple times to maximize product recovery.
Final Product is Impure (e.g., low melting point, presence of starting materials) Inadequate washing of the crude product. Inefficient recrystallization. Co-precipitation of side products.- Ensure thorough washing of the filtered product with cold water to remove salts like propylamine hydrochloride.[3] - Optimize the recrystallization procedure by selecting an appropriate solvent and ensuring slow cooling. - If impurities persist, purification by column chromatography is recommended.[1]
The product is difficult to filter The precipitate is too fine.- Allow the precipitate to stand in the mother liquor for a longer period to allow for particle size growth. - Use a filter aid like Celite to improve filtration speed.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound?

A1: A common method involves pouring the reaction mixture into ice-cold water to precipitate the crude product. The resulting solid is then filtered, washed with cold water to remove water-soluble impurities and byproducts, and dried.[2] Further purification can be achieved by recrystallization, typically from ethanol.[2]

Alternatively, an extractive work-up can be performed. The reaction mixture is diluted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed sequentially with a saturated aqueous sodium bicarbonate solution and brine.[1] After drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), the solvent is removed under reduced pressure to yield the crude product, which can be further purified.[1]

Q2: How can I purify the crude this compound?

A2: The most common method for purification is recrystallization. Ethanol or an ethanol/water mixture is often a suitable solvent system.[2] For more challenging purifications or to remove closely related impurities, flash column chromatography on silica gel is an effective technique.[1]

Q3: What are the key side reactions to be aware of during the synthesis and work-up?

A3: The primary side reaction is the hydrolysis of chloroacetyl chloride by any moisture present in the reaction, which will form chloroacetic acid and HCl. The formation of propylamine hydrochloride is also a key byproduct of the reaction between propylamine and the HCl generated. During the work-up, it is important to remove these water-soluble byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials (propylamine and chloroacetyl chloride), the consumption of reactants and the formation of the product can be tracked.

Experimental Protocols

Protocol 1: Aqueous Work-up with Precipitation

This protocol is suitable when the product is expected to be a solid and precipitate from an aqueous solution.

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 50 mL for a 0.02 mol scale reaction) with stirring.[2]

  • Continue stirring the mixture until the initially formed oil solidifies.

  • Collect the crude product by vacuum filtration.

  • Wash the filtered solid with several portions of cold water to remove any water-soluble impurities.[2]

  • Dry the product, for example, by air-drying.

  • For further purification, recrystallize the crude product from 95% ethanol.[2]

Protocol 2: Extractive Work-up

This protocol is recommended if the product is an oil or does not readily precipitate from water.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane or ethyl acetate.[1]

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.[1]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Workup_Procedure_Aqueous ReactionMixture Reaction Mixture IceWater Pour into Ice-Cold Water ReactionMixture->IceWater Stirring Stir to Solidify IceWater->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Solid Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Aqueous Work-up and Precipitation Workflow.

Workup_Procedure_Extractive cluster_extraction Extraction and Washing cluster_isolation Isolation and Purification ReactionMixture Reaction Mixture Dilution Dilute with Organic Solvent ReactionMixture->Dilution Wash_Bicarb Wash with sat. NaHCO3 Dilution->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry Organic Layer Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography PureProduct Pure this compound Chromatography->PureProduct Troubleshooting_Logic Start Crude Product Assessment IsSolid Is the product a solid? Start->IsSolid IsPure Is the solid pure? IsSolid->IsPure Yes Extract Perform Solvent Extraction IsSolid->Extract No (Oily) Recrystallize Recrystallize IsPure->Recrystallize No FinalProduct Pure Product IsPure->FinalProduct Yes Recrystallize->FinalProduct ColumnChrom Column Chromatography ColumnChrom->FinalProduct Extract->ColumnChrom

References

Resolving impurities in the NMR spectrum of 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the identification and resolution of impurities in the ¹H NMR spectrum of 2-chloro-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A pure sample of this compound should exhibit a specific set of signals in the ¹H NMR spectrum. The expected chemical shifts (in CDCl₃) are an amide proton (NH), a singlet for the alpha-chloro methylene group (Cl-CH₂), a triplet for the N-methylene group (N-CH₂), a sextet for the adjacent methylene group (-CH₂-), and a terminal methyl triplet (-CH₃).

Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?

Impurities in a sample of this compound typically arise from the synthesis process. The most common impurities include:

  • Unreacted Starting Materials: N-propylamine and chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with water.

  • Residual Solvents: Solvents used during the reaction or workup, such as ethanol, dichloromethane, or water from washes.[1]

Q3: How can I identify unreacted N-propylamine in my NMR spectrum?

Unreacted N-propylamine can be identified by its characteristic signals. In CDCl₃, you would typically observe signals for the propyl chain and the amine protons.[2][3] The broad singlet for the -NH₂ protons can sometimes be exchanged with D₂O.

Q4: How can I identify unreacted chloroacetyl chloride?

Chloroacetyl chloride is highly reactive but may persist if the reaction is incomplete. It appears as a sharp singlet in the ¹H NMR spectrum, typically downfield from the product's Cl-CH₂ signal.[4][5]

Q5: My sample is wet. What signal corresponds to water?

Water typically appears as a broad singlet in the ¹H NMR spectrum. Its chemical shift can vary depending on the solvent and sample concentration but is often found around 1.5-1.6 ppm in CDCl₃.

Q6: What is the recommended method for purifying crude this compound?

A common and effective method for purifying solid this compound is recrystallization, often using ethanol.[6] For liquid or oily products, purification can be achieved through aqueous washes with dilute acid and base to remove basic and acidic impurities, respectively, followed by drying and solvent removal.[7]

Data Summary: ¹H NMR Chemical Shifts

The following table summarizes the approximate ¹H NMR chemical shifts for this compound and common impurities in CDCl₃. Note that exact chemical shifts can vary based on solvent, concentration, and temperature.

CompoundProtonsApprox. Chemical Shift (ppm)Multiplicity
This compound (Product) -CH₃0.9Triplet
-CH₂-1.5-1.6Sextet
N-CH₂3.2-3.3Quartet
Cl-CH₂4.0-4.1Singlet
N-H~6.5Broad Singlet
N-Propylamine (Starting Material) [2]-CH₃~0.9Triplet
-CH₂-~1.45Sextet
N-CH₂~2.65Triplet
N-H₂~1.24Broad Singlet
Chloroacetyl Chloride (Starting Material) [4]Cl-CH₂~4.4-4.5Singlet
Ethanol (Solvent) [1]-CH₃~1.2Triplet
-CH₂-~3.7Quartet
Dichloromethane (Solvent) [1]CH₂Cl₂~5.3Singlet
Water [1]H₂O~1.56Broad Singlet

Impurity Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying the source of impurities based on ¹H NMR data.

G start Impurity Detected in NMR check_sm Signals match starting materials? start->check_sm unreacted_sm Unreacted Starting Material (N-propylamine or Chloroacetyl Chloride) check_sm->unreacted_sm Yes check_solvent Signals match common solvents? check_sm->check_solvent No purify Action: Purify Sample (Recrystallization or Aqueous Wash) unreacted_sm->purify solvent Residual Solvent (Ethanol, DCM, Water, etc.) check_solvent->solvent Yes side_product Potential Side Product (e.g., Hydrolysis) check_solvent->side_product No solvent->purify side_product->purify

Caption: Workflow for troubleshooting impurities in this compound.

Synthesis and Side Reactions

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride.[8] A primary side reaction is the hydrolysis of the highly reactive chloroacetyl chloride in the presence of water.

reaction cluster_main Primary Synthesis Reaction cluster_side Potential Side Reaction r1 N-Propylamine plus1 + r1->plus1 r2 Chloroacetyl Chloride p1 This compound r2->p1 Base plus2 + HCl p1->plus2 plus1->r2 r3 Chloroacetyl Chloride plus3 + r3->plus3 r4 H₂O (Trace Water) p2 Chloroacetic Acid r4->p2 plus4 + HCl p2->plus4 plus3->r4

Caption: Synthesis of this compound and potential hydrolysis side reaction.

Experimental Protocol: Purification by Recrystallization

This protocol describes a general procedure for the purification of solid this compound.

Objective: To remove unreacted starting materials and soluble impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities adhering to the crystal surface.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

  • Analysis: Obtain a new ¹H NMR spectrum of the dried, purified product to confirm the absence of impurities.

References

Validation & Comparative

A Comparative Analysis of Haloacetamide Reactivity for Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of common haloacetamides—2-iodoacetamide, 2-bromoacetamide, and 2-chloroacetamide—as alkylating agents for cysteine residues. The selection of an appropriate alkylating agent is critical in various applications, including proteomics, chemical biology, and drug development, directly impacting experimental outcomes' efficiency, specificity, and reliability. This document offers a data-driven framework to inform the selection of the most suitable haloacetamide for specific research needs.

Reactivity Overview

Haloacetamides react with the thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion. The reactivity of haloacetamides is primarily governed by the nature of the halogen leaving group, following the general trend: Iodoacetamide > Bromoacetamide > Chloroacetamide .[1] This trend is attributed to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and thus the most easily cleaved.

While iodoacetamide is the most reactive and widely used, its high reactivity can also lead to off-target modifications of other nucleophilic amino acid residues.[2][3][4] Bromoacetamide offers a balance of good reactivity and potentially higher specificity, while chloroacetamide is the least reactive and often requires harsher conditions for complete alkylation.[5][6][7]

Quantitative Data Presentation

The following table summarizes key performance indicators for 2-iodoacetamide, 2-bromoacetamide, and 2-chloroacetamide based on published data.

Feature2-Iodoacetamide (IAM)2-Bromoacetamide (BAM)2-Chloroacetamide (CAM)
Relative Reactivity High[1][2]Moderate to High[2][6]Low[1][8]
Specificity for Cysteine Good, but with known off-target reactions[2][3][4]Potentially higher than iodoacetamide[2][6]Generally high due to lower reactivity[3][7]
Primary Reaction Mechanism SN2 Nucleophilic Substitution[2][9]SN2 Nucleophilic Substitution[2]SN2 Nucleophilic Substitution
Common Side Reactions Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[2][3][4][10]Alkylation of other nucleophilic residues, though generally less pronounced than with iodoacetamide.[6]Can cause significant methionine oxidation.[4]
Optimal pH Range 7.5 - 8.5[2]7.5 - 8.57.5 - 8.5
Handling and Stability Light-sensitive; should be stored in the dark.[8]Generally easier to handle during synthesis than iodo-derivatives.[6]Stable.

Experimental Protocols

This protocol outlines a standard workflow for the reduction and alkylation of cysteine residues in protein samples for mass spectrometry-based proteomics.

  • Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation: Add the chosen haloacetamide (iodoacetamide, bromoacetamide, or chloroacetamide) to a final concentration of 20-55 mM. A common practice is to use a 2 to 5-fold molar excess of the alkylating agent over the reducing agent. The reaction is typically carried out in the dark for 30-60 minutes at room temperature.[8]

  • Quenching: Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to consume the excess haloacetamide.

  • Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

This protocol allows for the quantitative comparison of the reaction rates of different haloacetamides with a model peptide or protein.

  • Sample Preparation: Prepare a solution of a cysteine-containing model peptide (e.g., a synthetic peptide with a single cysteine residue) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Reaction Initiation: At time zero, add the haloacetamide of interest to the peptide solution at a defined concentration.

  • Time-Course Sampling: At specific time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a strong acid (e.g., 10% formic acid) to lower the pH and stop the reaction.

  • LC-MS Analysis: Analyze each quenched sample by liquid chromatography-mass spectrometry (LC-MS). The LC system will separate the unreacted peptide from the alkylated product. The mass spectrometer will be used to quantify the relative abundance of the unreacted and alkylated peptide at each time point based on their respective ion intensities.

  • Data Analysis: Plot the percentage of the alkylated product as a function of time for each haloacetamide. The initial rates of the reaction can be determined from the slope of these curves, providing a quantitative measure of reactivity.

Visualizations

Haloacetamide_Reactivity cluster_reactivity General Reactivity Trend cluster_factors Influencing Factors IAM 2-Iodoacetamide BAM 2-Bromoacetamide IAM->BAM > CAM 2-Chloroacetamide BAM->CAM >> pH pH (Thiolate formation) Leaving_Group Halogen Leaving Group Ability (I > Br > Cl) Steric_Hindrance Steric Hindrance at Cysteine Site Concentration Reagent Concentration

Caption: Logical relationship of haloacetamide reactivity and influencing factors.

Experimental_Workflow_Cysteine_Alkylation start Protein Sample denature 1. Solubilization & Denaturation (e.g., 8M Urea) start->denature reduce 2. Reduction of Disulfide Bonds (e.g., DTT or TCEP) denature->reduce alkylate 3. Cysteine Alkylation (Iodoacetamide, Bromoacetamide, or Chloroacetamide) reduce->alkylate quench 4. Quench Excess Reagent (e.g., DTT) alkylate->quench digest 5. Enzymatic Digestion (e.g., Trypsin) quench->digest analyze 6. LC-MS/MS Analysis digest->analyze

Caption: Standard experimental workflow for protein cysteine alkylation.

Conclusion

The choice between 2-iodoacetamide, 2-bromoacetamide, and 2-chloroacetamide depends on the specific experimental goals. Iodoacetamide remains a robust choice for general applications where high reactivity is desired and potential off-target effects can be managed or are of lesser concern. Bromoacetamide presents a compelling alternative when higher specificity is required without a significant compromise in reactivity.[2][6] Chloroacetamide is suitable for applications where minimal side reactions are paramount, and slower reaction kinetics can be accommodated.[7] Researchers should carefully consider the trade-offs between reactivity and specificity to select the optimal haloacetamide for their studies.

References

Validating the Structure of 2-chloro-N-propylacetamide: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2-chloro-N-propylacetamide, with a comparative analysis against N-propylacetamide and chloroacetamide.

This guide provides a detailed comparison of the spectroscopic data for this compound and two structurally related alternatives, N-propylacetamide and chloroacetamide. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to offer a clear and objective validation of the target molecule's structure. The experimental protocols employed to obtain this data are also detailed to ensure reproducibility.

Spectroscopic Data Comparison

The structural validation of this compound is achieved through the unique fingerprint provided by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained for this compound and its comparison compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3300 (broad), ~2960, ~2870, ~1650 (strong), ~1550N-H stretch, C-H stretch (alkyl), C=O stretch (amide I), N-H bend (amide II)
N-propylacetamide ~3290 (broad), ~2965, ~2875, ~1640 (strong), ~1555N-H stretch, C-H stretch (alkyl), C=O stretch (amide I), N-H bend (amide II)
Chloroacetamide ~3350, ~3180, ~1650 (strong), ~1400N-H stretch (asymmetric and symmetric), C=O stretch (amide I), C-N stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound ~4.05s2HCl-CH₂ -C=O
~3.20t2HN-CH₂ -CH₂-CH₃
~1.55sextet2HN-CH₂-CH₂ -CH₃
~0.90t3HN-CH₂-CH₂-CH₃
~7.50br s1HN-H
N-propylacetamide ~1.98s3HC(=O)-CH₃
~3.12t2HN-CH₂ -CH₂-CH₃
~1.50sextet2HN-CH₂-CH₂ -CH₃
~0.90t3HN-CH₂-CH₂-CH₃
~5.50br s1HN-H
Chloroacetamide 4.02s2HCl-CH₂ -C=O
7.35, 7.60br s2HN-H

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compoundδ (ppm)Assignment
This compound ~166C =O
~43Cl-C H₂
~42N-C H₂
~22N-CH₂-C H₂
~11-C H₃
N-propylacetamide ~170C =O
~41N-C H₂
~23C(=O)-C H₃
~23N-CH₂-C H₂
~11-C H₃
Chloroacetamide ~167C =O
~43Cl-C H₂

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 135/137 (Cl isotope pattern)75/77 ([ClCH₂C=O]⁺), 59 ([C₃H₇N]⁺)
N-propylacetamide 10172 ([M-C₂H₅]⁺), 59 ([CH₃CONH₂]⁺), 44 ([C₂H₅N]⁺), 30 ([CH₂NH₂]⁺)[1]
Chloroacetamide 93/95 (Cl isotope pattern)49/51 ([CH₂Cl]⁺), 44 ([CONH₂]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to analyze this compound and the comparative compounds.

Infrared (IR) Spectroscopy:

Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Mass Spectrometry (MS):

Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were analyzed. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.

validation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation synthesis Synthesis of this compound purification Purification synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (1H & 13C) purification->nmr ms Mass Spectrometry purification->ms data_interpretation Interpretation of Spectra ir->data_interpretation nmr->data_interpretation ms->data_interpretation comparison Comparison with Alternatives data_interpretation->comparison structure_validation Structure Validation comparison->structure_validation

Workflow for the spectroscopic validation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_structure Structural Features ir_data IR Data (N-H, C=O, C-Cl) functional_groups Functional Groups (Amide, Alkyl Halide) ir_data->functional_groups nmr_data NMR Data (Proton & Carbon Environments) connectivity Atom Connectivity nmr_data->connectivity ms_data MS Data (Molecular Weight & Fragmentation) molecular_formula Molecular Formula (C5H10ClNO) ms_data->molecular_formula structure_confirmed Confirmed Structure of This compound functional_groups->structure_confirmed connectivity->structure_confirmed molecular_formula->structure_confirmed

Logical relationship of spectroscopic data to confirm the molecular structure.

Comparative Analysis of Spectra

The spectroscopic data presented provides a clear distinction between this compound and its structural analogs.

  • IR Spectroscopy: The presence of the N-H and C=O amide bands in all three compounds confirms the amide functional group. The key differentiator for this compound is the presence of a C-Cl stretching vibration, which is absent in N-propylacetamide.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is highly characteristic. The singlet at approximately 4.05 ppm corresponds to the two protons of the chloromethyl group (Cl-CH₂-).[2][3][4] This signal is absent in the spectrum of N-propylacetamide. Conversely, the singlet for the acetyl methyl group (CH₃-C=O) in N-propylacetamide is not present in the spectrum of this compound. Chloroacetamide shows a similar singlet for the chloromethyl group but lacks the signals corresponding to the N-propyl group.[2][3][4]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows a signal for the chloromethyl carbon at approximately 43 ppm. This, in conjunction with the other signals corresponding to the N-propyl group and the carbonyl carbon, confirms the overall carbon skeleton. This pattern is distinct from N-propylacetamide, which has a methyl carbon signal instead of a chloromethyl carbon, and from chloroacetamide, which lacks the signals for the propyl group.

  • Mass Spectrometry: The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion (m/z 135 and 137) due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. This provides definitive evidence for the presence of one chlorine atom in the molecule. This isotopic signature is absent in the mass spectrum of N-propylacetamide. The fragmentation patterns also provide structural confirmation.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and unambiguous validation of the structure of this compound. The comparative data from N-propylacetamide and chloroacetamide highlight the unique spectral features that arise from the specific arrangement of atoms in the target molecule, thereby confirming its identity. This guide serves as a valuable resource for researchers requiring spectroscopic confirmation of this compound.

References

Unveiling the Potency of N-Substituted Chloroacetamides: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of chemical biology and drug discovery, N-substituted chloroacetamides have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of their efficacy as anticancer, herbicidal, and antifungal agents, supported by quantitative experimental data. Detailed methodologies and mechanistic insights are presented to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic and agrochemical solutions.

Comparative Analysis of Biological Activity

The biological activity of N-substituted chloroacetamides is profoundly influenced by the nature and position of the substituents on the N-phenyl ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of different derivatives.

Table 1: Anticancer Activity of N-Substituted Chloroacetamides
Compound/SubstituentCell LineIC50 (µM)Reference
N-(3,5-diiodophenyl)-2,2-dichloroacetamideA549 (Non-small cell lung cancer)2.84[1]
Fluoro-substituted indolizine derivative 6mHePG-2 (Liver cancer)11.97
Fluoro-substituted indolizine derivative 6mHCT-116 (Colon cancer)28.37
Fluoro-substituted indolizine derivative 6mMCF-7 (Breast cancer)19.87
Indolizine derivative 6oEGFR0.062
Indolizine derivative 6oCDK20.118
2-chloro-N-(4-phenylthiazol-2-yl)acetamideJurkat (T-cell leukemia)Significant cytotoxicity[2]
2-chloro-N-(4-phenylthiazol-2-yl)acetamideMDA-MB-231 (Triple-negative breast cancer)Significant cytotoxicity[2]
Table 2: Herbicidal Activity of N-Substituted Chloroacetamides
Compound/SubstituentWeed SpeciesEC50 (mg/L)Reference
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideA. arvensisNot specified
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideL. temulentumNot specified
2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamideA. arvensisNot specified
2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamideL. temulentumNot specified

Note: Specific EC50 values for the listed herbicidal compounds were not provided in the source material, but they were evaluated for their herbicidal activity.

Table 3: Antifungal and Antimicrobial Activity of N-Substituted Chloroacetamides
Compound/SubstituentFungal/Bacterial StrainMIC (µg/mL)Reference
Unspecified Chloroacetamide Derivatives (Compounds 2, 3, 4)Candida species25-50[3]
Unspecified Chloroacetamide Derivatives (Compounds 2, 3, 4)Dermatophytes3.12-50[3]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16-256[4]
2-chloro-N-phenylacetamideCandida albicans128-256[5]
2-chloro-N-phenylacetamideCandida parapsilosis128-256[5]
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureusEffective[6]
N-(4-fluorophenyl)-2-chloroacetamideMRSAEffective[6]
N-(3-bromophenyl)-2-chloroacetamideEscherichia coliLess effective[6]
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)Klebsiella pneumoniae512[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of N-substituted chloroacetamides against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 15,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal inoculums are prepared and adjusted to a standardized concentration.

  • Serial Dilution: The test compounds are serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Herbicidal Activity Evaluation

The herbicidal efficacy is assessed by evaluating the pre-emergence or post-emergence activity of the compounds on target weed species.

  • Planting: Seeds of the target weed species are sown in pots containing a suitable growth medium.

  • Compound Application: For pre-emergence tests, the compounds are applied to the soil surface immediately after sowing. For post-emergence tests, the compounds are applied to the foliage of young seedlings.

  • Growth Conditions: The pots are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for plant growth.

  • Activity Assessment: After a specific period, the herbicidal activity is assessed by visual observation of injury symptoms (e.g., stunting, chlorosis, necrosis) and by measuring parameters such as plant height and fresh/dry weight.

  • EC50 Calculation: The effective concentration required to cause a 50% reduction in growth (EC50) is determined from dose-response data.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of N-substituted chloroacetamides stem from their ability to interact with various cellular targets and pathways.

Herbicidal Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

In plants, chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of essential lipids required for cell membrane integrity and plant development, ultimately leading to weed death.

Herbicidal_Mechanism cluster_VLCFA_Pathway VLCFA Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Long_Chain_Fatty_Acids Long-Chain Fatty Acids (C16, C18) Fatty_Acid_Synthase->Long_Chain_Fatty_Acids Elongase_Complex VLCFA Elongase Complex Long_Chain_Fatty_Acids->Elongase_Complex VLCFAs Very-Long-Chain Fatty Acids (>C18) Elongase_Complex->VLCFAs Cell_Membranes Cell Membranes, Cuticular Waxes, Suberin VLCFAs->Cell_Membranes Chloroacetamides N-Substituted Chloroacetamides Chloroacetamides->Inhibition

Caption: Inhibition of the VLCFA elongase complex by N-substituted chloroacetamides in plants.

Antifungal Mechanism of Action: Potential Interaction with Ergosterol

The antifungal activity of some chloroacetamide derivatives is hypothesized to involve interaction with ergosterol, a vital component of the fungal cell membrane. This interaction could disrupt membrane integrity, leading to fungal cell death. Additionally, inhibition of DNA synthesis has been proposed as another potential mechanism.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Ergosterol Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Disruption leads to DNA_Synthesis DNA Synthesis DNA_Synthesis->Fungal_Cell_Death Inhibition leads to Chloroacetamides N-Substituted Chloroacetamides Chloroacetamides->Interaction_Ergosterol Interacts with Chloroacetamides->Inhibition_DNA Inhibits

Caption: Proposed antifungal mechanisms of N-substituted chloroacetamides.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized N-substituted chloroacetamides involves a multi-step process from synthesis to activity confirmation.

Experimental_Workflow Synthesis Synthesis of N-Substituted Chloroacetamides Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Activity Screening (e.g., single high concentration) Purification->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Quant_Analysis Quantitative Analysis (IC50, MIC, EC50) Dose_Response->Quant_Analysis Mechanism_Studies Mechanism of Action Studies Quant_Analysis->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of N-substituted chloroacetamides.

This guide underscores the significant potential of N-substituted chloroacetamides in diverse biological applications. The provided data and experimental frameworks offer a valuable resource for the scientific community to build upon in the development of next-generation therapeutic agents and crop protection solutions.

References

Comparative Guide to Analytical Methods for the Quantification of 2-chloro-N-propylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methodologies for the quantitative determination of 2-chloro-N-propylacetamide. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, development, and quality control processes. This document focuses on two prevalent and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar chloroacetamide and chloroacetanilide herbicides, such as propachlor, acetochlor, and other related compounds. The principles and performance data presented here serve as a robust foundation for developing and validating a quantitative method for this compound.

Methodology Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are highly selective and sensitive techniques suitable for the quantification of this compound. The choice between the two often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight, is amenable to GC analysis. The mass spectrometer provides high selectivity, allowing for the differentiation of the target analyte from matrix interferences.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can analyze a wide range of compounds, including those that are not volatile or are thermally labile. The use of tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices.[1]

The following sections provide a detailed comparison of these two methods, including sample preparation, instrumental analysis, and expected performance characteristics based on data from analogous compounds.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of chloroacetamide herbicides. This data, derived from studies on compounds structurally similar to this compound, provides a benchmark for what can be expected when developing a method for the target analyte.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Performance for Chloroacetamide HerbicidesData Source
Linearity Range 2.0–20.0 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.42 µg/L (for a similar halogenated compound)
Limit of Quantification (LOQ) < 20 ng/mL[2]
Accuracy (Recovery) 94.5%–102.5%[2]
Precision (RSD) < 5%[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical Performance for Chloroacetamide HerbicidesData Source
Linearity Range 5–2,500 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.995[4]
Limit of Detection (LOD) 25 ng/L[5]
Limit of Quantification (LOQ) Not explicitly stated, but expected to be at the lower end of the linearity range.
Accuracy (Recovery) High recovery observed in validation studies.[5]
Precision (RSD) High precision observed in validation studies.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of chloroacetamide compounds.

GC-MS Experimental Protocol

This protocol is based on a method for the simultaneous determination of acetochlor, a related chloroacetanilide herbicide.[2]

1. Sample Preparation (QuEChERS-based)

  • Extraction: A homogenized sample (e.g., 10 g of a food matrix) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously. Salting-out is induced by adding anhydrous magnesium sulfate and sodium chloride.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate to remove interferences. The tube is centrifuged, and the supernatant is collected.

  • Final Solution: The final extract is transferred to a GC vial for analysis. An internal standard may be added to improve accuracy and precision.[2]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC or similar.[6]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70°C, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, held for 10 minutes.[6]

  • Mass Spectrometer: Agilent 5975C MSD or similar.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Experimental Protocol

This protocol is based on methods for the analysis of chloroacetanilide and chloroacetamide herbicides in water and biological matrices.[4][5]

1. Sample Preparation

  • For Water Samples (Solid-Phase Extraction - SPE): A 100 mL water sample is passed through a carbon SPE cartridge to isolate the analytes. The cartridge is then eluted with an appropriate solvent.[5]

  • For Biological Samples (e.g., Plasma): Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to a 100 µL plasma sample. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 HPLC system or equivalent.[7]

  • Column: C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[4][5]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 40-70°C) can improve peak shape.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 3200 QTrap).[7]

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4][7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of the analytical processes.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Cleanup Dispersive SPE (PSA + MgSO4) Extraction->Cleanup FinalExtract Final Extract in Vial Cleanup->FinalExtract Injection Autosampler Injection FinalExtract->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General workflow for GC-MS analysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid or Extracted Sample SPE Solid-Phase Extraction (for water) Sample->SPE PPT Protein Precipitation (for plasma) Sample->PPT FinalExtract Final Extract in Vial SPE->FinalExtract PPT->FinalExtract Injection Autosampler Injection FinalExtract->Injection Separation LC Separation (C18 Column) Injection->Separation Ionization ESI or APCI Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General workflow for LC-MS/MS analysis.

Method_Selection cluster_gc_pros GC-MS Attributes cluster_lc_pros LC-MS/MS Attributes Analyte This compound Considerations Analytical Considerations Analyte->Considerations GC_MS GC-MS Considerations->GC_MS Volatile & Thermally Stable LC_MS_MS LC-MS/MS Considerations->LC_MS_MS Wide Applicability & Highest Sensitivity GC_Pro1 Good for Volatiles GC_Pro2 Robust & Established LC_Pro1 High Sensitivity LC_Pro2 Handles Complex Matrices LC_Pro3 No Volatility Requirement

Caption: Decision logic for method selection.

References

In Silico Toxicity Profile of 2-chloro-N-propylacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computationally predicted toxicity for 2-chloro-N-propylacetamide against established experimental data for related chloroacetanilide herbicides.

This guide provides a comprehensive overview of the in silico predicted toxicity of this compound, a member of the chloroacetanilide class of herbicides. For researchers, scientists, and drug development professionals, this comparative analysis offers valuable insights into the potential toxicological profile of this compound. By juxtaposing the computationally generated data with existing experimental toxicity data for structurally similar and widely studied herbicides—alachlor, butachlor, and propachlor—this document aims to provide a robust framework for early-stage hazard assessment.

The following sections detail the predicted toxicity endpoints for this compound, a summary of experimental data for comparator compounds, detailed experimental protocols for key toxicity assays, and visualizations of the predictive workflow and a relevant toxicity pathway.

Comparative Toxicity Data

The tables below summarize the in silico toxicity predictions for this compound and the corresponding experimental data for the comparator herbicides.

Table 1: Acute Oral Toxicity
CompoundPrediction/Test TypeSpeciesLD50 (mg/kg)Toxicity Class
This compound In silico (ProTox-II)Rat3003 (Toxic)
This compound In silico (T.E.S.T.)Rat547.64 (Harmful)
AlachlorExperimentalRat930 - 1350[1]4 (Harmful)
ButachlorExperimentalRat20004 (Harmful)
PropachlorExperimentalRat1800[2]4 (Harmful)
Table 2: Mutagenicity (Ames Test)
CompoundPrediction/Test TypeResult
This compound In silico (General Prediction)Predicted Non-mutagenic
AlachlorExperimentalGenerally Non-mutagenic in in vivo mammalian systems[3]
ButachlorExperimentalNo convincing evidence for genotoxicity in vivo
PropachlorExperimentalNot considered to be genotoxic[4]
Table 3: Carcinogenicity
CompoundPrediction/Test TypeResult
This compound In silico (General Prediction)Predicted Non-carcinogenic
AlachlorExperimentalOncogenic in rats and mice at high doses[5]
ButachlorExperimentalSuspected carcinogen
PropachlorExperimentalNo evidence of carcinogenicity[4]
Table 4: Aquatic Toxicity
CompoundPrediction/Test TypeSpeciesLC50/EC50 (mg/L)
This compound In silico (T.E.S.T.)Daphnia magna (48h)15.8
This compound In silico (T.E.S.T.)Fathead minnow (96h)4.5
AlachlorExperimentalDaphnia magna (48h)10
ButachlorExperimentalDaphnia magna (48h)2.4
PropachlorExperimentalDaphnia magna (48h)7.8

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below.

Acute Oral Toxicity (LD50) in Rats (as per OECD Guideline 401)
  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.

  • Housing and Feeding: Rats are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, with fasting overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Levels: A preliminary range-finding study is conducted to determine the appropriate dose levels for the main study. In the main study, at least three dose levels are used, spaced to produce a range of toxic effects and mortality rates.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

  • Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a standard statistical method, such as probit analysis.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for histidine or tryptophan, respectively. These strains are selected to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).[3][6]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent. This is to detect mutagens that require metabolic activation.[6]

  • Test Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, significant increase in the number of revertants at one or more concentrations.

Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202)
  • Test Organism: Young Daphnia magna (less than 24 hours old) are used.

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2°C) and light conditions (16-hour light/8-hour dark cycle).

  • Test Concentrations: A range of at least five concentrations of the test substance is prepared. A control group (no test substance) is also included.

  • Procedure: Daphnids are exposed to the test concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]

  • Data Analysis: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is determined using statistical methods.

Visualizations

The following diagrams illustrate the workflow for in silico toxicity prediction and a generalized signaling pathway for chloroacetanilide herbicide toxicity.

In_Silico_Toxicity_Workflow cluster_input Input cluster_prediction Prediction Models cluster_endpoints Predicted Endpoints cluster_output Output & Analysis Compound Chemical Structure (this compound) SMILES SMILES String 'ClCC(=O)NCCC' Compound->SMILES QSAR QSAR Models SMILES->QSAR ReadAcross Read-Across SMILES->ReadAcross ExpertSystems Expert Systems SMILES->ExpertSystems AcuteTox Acute Toxicity (LD50) QSAR->AcuteTox Mutagenicity Mutagenicity (Ames) QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity AquaticTox Aquatic Toxicity (LC50) QSAR->AquaticTox ReadAcross->AcuteTox ReadAcross->Mutagenicity ReadAcross->Carcinogenicity ReadAcross->AquaticTox ExpertSystems->AcuteTox ExpertSystems->Mutagenicity ExpertSystems->Carcinogenicity ExpertSystems->AquaticTox ToxicityProfile Toxicity Profile AcuteTox->ToxicityProfile Mutagenicity->ToxicityProfile Carcinogenicity->ToxicityProfile AquaticTox->ToxicityProfile Comparison Comparison with Experimental Data ToxicityProfile->Comparison

Caption: Workflow for in silico toxicity prediction of a chemical compound.

Chloroacetanilide_Toxicity_Pathway cluster_exposure Exposure & Metabolism cluster_cellular Cellular Effects cluster_outcome Toxicological Outcomes Herbicide Chloroacetanilide Herbicide Metabolism Metabolic Activation (e.g., in Liver) Herbicide->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress DNA_Damage DNA Damage ReactiveMetabolites->DNA_Damage Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts Cytotoxicity Cytotoxicity OxidativeStress->Cytotoxicity Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis (at high doses) DNA_Damage->Carcinogenesis OrganToxicity Organ Toxicity (e.g., Liver, Kidney) Protein_Adducts->OrganToxicity Cytotoxicity->OrganToxicity Apoptosis->OrganToxicity

Caption: Generalized signaling pathway for chloroacetanilide herbicide toxicity.

References

Navigating Covalent Probes: A Comparative Analysis of 2-Chloro-N-Propylacetamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular interactions is paramount. Covalent probes are powerful tools for interrogating biological systems, but their utility is dictated by their selectivity. This guide provides a comparative analysis of 2-chloro-N-propylacetamide, a member of the chloroacetamide class of electrophiles, and its cross-reactivity in biochemical assays. We present a data-driven comparison with iodoacetamide, a commonly used alternative, to inform the selection of the appropriate tool for your research needs.

Executive Summary

This compound is a reactive compound used in the development of targeted covalent inhibitors and chemical probes. Its utility stems from the ability of the chloroacetamide moiety to form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine. However, the inherent reactivity of this functional group can lead to off-target modifications, complicating experimental interpretation. This guide summarizes the known cross-reactivity profile of chloroacetamides in comparison to the widely used alkylating agent, iodoacetamide, and provides detailed experimental protocols for assessing such interactions.

Performance Comparison: Chloroacetamide vs. Iodoacetamide

The choice of a covalent probe often involves a trade-off between reactivity and selectivity. While both chloroacetamides and iodoacetamides are effective cysteine-modifying agents, they exhibit distinct off-target profiles.

FeatureThis compound (as a Chloroacetamide)IodoacetamideKey Considerations
Primary Target CysteineCysteineBoth are highly effective for targeting cysteine residues.
Off-Target Reactivity (General) Generally considered to have reduced off-target alkylation on various residues compared to iodoacetamide.[1]Known to alkylate other residues such as the N-terminus, Asp, Glu, Lys, Ser, Thr, and Tyr.[1]Chloroacetamide offers a cleaner profile for general off-target alkylation.
Methionine Modification Significantly increases methionine oxidation (up to 40% of Met-containing peptides).[1]Lower incidence of methionine oxidation (2-5% of Met-containing peptides).[1]This is a critical drawback for chloroacetamide use in proteomics and studies where methionine integrity is crucial.
Tryptophan Modification Can cause mono- and di-oxidation of tryptophan.[1]Less reported impact on tryptophan.Another potential source of off-target modification to consider.
Reactivity Generally less reactive than iodoacetamide.Highly reactive, which can contribute to its broader off-target effects.The lower reactivity of chloroacetamide can be advantageous for achieving greater selectivity.

Experimental Protocols

To enable rigorous evaluation of cross-reactivity, we provide the following detailed experimental protocols adapted from established methodologies in the field.

Protocol 1: In Vitro Alkylation Assay for Off-Target Modification Analysis

This protocol is designed to assess the extent of off-target modifications of a model protein or peptide library by this compound compared to an alternative reagent like iodoacetamide.

Materials:

  • Model protein (e.g., Bovine Serum Albumin) or peptide library with known sequence.

  • This compound.

  • Iodoacetamide (as a comparator).

  • Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT).

  • Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Quenching solution (e.g., 50 mM DTT).

  • Trichloroacetic acid (TCA).

  • Wash solution (e.g., cold acetone).

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).

  • Trypsin (proteomics grade).

  • LC-MS/MS system for analysis.

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the model protein in denaturing buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Divide the reduced protein sample into three aliquots:

      • Aliquot 1: Add this compound to a final concentration of 50 mM.

      • Aliquot 2: Add iodoacetamide to a final concentration of 50 mM.

      • Aliquot 3: Control (add alkylation buffer only).

    • Incubate the samples in the dark at room temperature for 1 hour.

  • Quenching:

    • Add DTT to a final concentration of 50 mM to quench the alkylation reaction.

  • Protein Precipitation and Digestion:

    • Precipitate the protein by adding TCA and incubating on ice.

    • Centrifuge to pellet the protein and wash with cold acetone.

    • Resuspend the protein pellet in digestion buffer.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide samples by LC-MS/MS.

    • Search the data for expected modifications (carbamidomethylation of cysteine) and unexpected modifications on other residues (e.g., methionine oxidation, alkylation of lysine, histidine, etc.).

    • Quantify the relative abundance of these modifications in each sample to compare the off-target effects of the two reagents.

Visualizing Experimental Workflows and Biological Context

To further clarify the experimental process and the biological relevance of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_processing Sample Processing cluster_analysis Analysis p1 Protein Denaturation & Reduction (DTT) a1 2-Chloro-N- propylacetamide p1->a1 a2 Iodoacetamide (Comparator) p1->a2 a3 Control p1->a3 p2 Quenching (DTT) a1->p2 a2->p2 a3->p2 p3 Protein Precipitation & Digestion (Trypsin) p2->p3 an1 LC-MS/MS Analysis p3->an1 an2 Data Analysis: Quantify Off-Target Modifications an1->an2

Experimental workflow for comparative analysis of alkylating agent cross-reactivity.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Covalent Inhibitor (e.g., targeting a kinase) inhibitor->mek On-Target Inhibition off_target Off-Target Protein (e.g., another kinase, enzyme, or structural protein) inhibitor->off_target Off-Target Binding

Illustrative signaling pathway showing on-target and potential off-target interactions of a covalent inhibitor.

Conclusion

The selection of a covalent probe requires careful consideration of its reactivity and potential for off-target effects. While this compound, as a representative of the chloroacetamide class, offers the advantage of reduced off-target alkylation on a range of amino acid residues compared to iodoacetamide, its propensity to induce significant methionine oxidation is a critical factor to consider. Researchers should carefully weigh these characteristics in the context of their specific biological questions and analytical methods. The provided experimental protocol offers a framework for empirically determining the cross-reactivity profile of this compound and other covalent modifiers in their system of interest, ensuring more reliable and interpretable results.

References

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